molecular formula C21H32N4O10S2 B1678256 Propamidine isethionate CAS No. 140-63-6

Propamidine isethionate

Cat. No.: B1678256
CAS No.: 140-63-6
M. Wt: 564.6 g/mol
InChI Key: WSOSYBUSMXEYDO-UHFFFAOYSA-N
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Description

Propamidine isethionate is a guanidinium salt obtained by combining propamidine with two molar equivalents of isethionic acid. Used for the treatment of minor eye or eyelid infections, such as conjunctivitis and blepharitis. It has a role as an antimicrobial agent and an antiseptic drug. It is a guanidinium salt and an organosulfonate salt. It contains a propamidine(2+).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;2*3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);2*3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOSYBUSMXEYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161211
Record name Propamidine isethionate
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Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-63-6
Record name Propamidine isethionate
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Record name Propamidine isethionate
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Record name Propamidine isetionate
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Record name PROPAMIDINE ISETHIONATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Propamidine Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic and disinfectant with a broad spectrum of activity against various microorganisms, including protozoa, bacteria, and fungi. It is notably used in the topical treatment of Acanthamoeba keratitis. This technical guide delineates the core mechanisms of action of propamidine isethionate, focusing on its interactions with cellular membranes and nucleic acids. Quantitative data on its antimicrobial efficacy are presented, alongside detailed experimental protocols for key assays. Furthermore, this guide provides visualizations of the proposed mechanisms and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Propamidine, as its isethionate salt, is a cationic antiseptic agent belonging to the aromatic diamidine group.[1] It exhibits bacteriostatic properties against a wide array of organisms, including pyogenic cocci and antibiotic-resistant staphylococci, and is also effective against some Gram-negative bacilli.[1][2] Its clinical utility is most prominent in the treatment of Acanthamoeba keratitis, a severe and painful eye infection.[1] The lipophilic nature of the propamidine molecule, coupled with its cationic charge at physiological pH, is crucial for its antimicrobial activities. This guide explores the multifaceted mechanism of action that underpins its therapeutic effects.

Core Mechanisms of Action

The antimicrobial activity of this compound is primarily attributed to a dual mechanism of action: disruption of the cell membrane and binding to DNA.

Interaction with and Disruption of the Cell Membrane

This compound acts as a membrane-active agent, leading to the disruption of the cytoplasmic membrane's structure and function. This is a key aspect of its rapid antimicrobial effect.

Molecular Interaction: The positively charged amidine groups of propamidine are thought to interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids (in Gram-positive bacteria). This electrostatic interaction facilitates the accumulation of the drug at the cell surface. The lipophilic central chain of the molecule then inserts into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a loss of integrity.

Consequences of Membrane Disruption:

  • Increased Permeability: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components, such as ions (e.g., potassium), ATP, and amino acids.

  • Loss of Membrane Potential: The uncontrolled movement of ions across the damaged membrane leads to the dissipation of the transmembrane potential. This is critical as the membrane potential is essential for vital cellular processes, including ATP synthesis, active transport, and motility.

The overall effect is a cascade of events that culminates in the cessation of metabolic activity and cell death.

Interaction with DNA

In addition to its effects on the cell membrane, this compound can translocate into the cytoplasm and interact with nucleic acids.

Binding Mode: Studies on related diamidines, such as pentamidine, and direct structural studies on propamidine have shown that it preferentially binds to the minor groove of DNA, particularly at AT-rich sequences. The curved shape of the propamidine molecule complements the curvature of the DNA minor groove, allowing for a snug fit. This binding is stabilized by a combination of electrostatic interactions between the cationic amidine groups and the negatively charged phosphate (B84403) backbone of the DNA, as well as van der Waals forces.

Consequences of DNA Binding:

  • Inhibition of DNA Synthesis and Repair: By binding to the DNA, propamidine can interfere with the processes of DNA replication and transcription. It can obstruct the binding of DNA polymerases and other essential enzymes to the DNA template, thereby inhibiting the synthesis of new DNA and RNA.[3]

  • Inhibition of Protein Synthesis: The inhibition of transcription ultimately leads to a downstream inhibition of protein synthesis, as the necessary messenger RNA (mRNA) templates are not produced.[3]

This nuclear-targeted action contributes to the bacteriostatic and ultimately cidal effects of the compound.

Other Potential Mechanisms
  • Mitochondrial Dysfunction: In eukaryotic organisms like Acanthamoeba, there is evidence to suggest that diamidines can target mitochondria. This can lead to a decrease in mitochondrial membrane potential and the uncoupling of oxidative phosphorylation, thereby depleting the cell of ATP. The induction of apoptosis-like cell death has been observed in Acanthamoeba treated with other antimicrobial agents, and it is plausible that propamidine could trigger similar pathways.[3]

  • Inhibition of Oxidative Metabolism: Early studies have suggested that propamidine can directly affect the oxidative metabolism of bacteria, inhibiting the oxidation of nitrogenous compounds in the growth medium.[4]

Quantitative Efficacy Data

The efficacy of this compound varies depending on the target organism and the specific assay conditions. The following tables summarize some of the available quantitative data.

Table 1: Anti-Acanthamoebic Activity of this compound

Acanthamoeba SpeciesAssay TypeConcentration (µg/mL)Reference
A. castellaniiAmoebicidal Activity> 1,000[5]
A. polyphagaAmoebicidal Activity> 250[5]
A. hatchettiAmoebicidal Activity> 31.25[5]
Environmental Isolates (mean)Minimum Cysticidal Concentration (MCC)296.8[6]

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesAssay TypeConcentrationActivityReference
Staphylococcus aureusGeneralNot SpecifiedActive (Bacteriostatic)[1][2]
Pseudomonas aeruginosaCombination StudyNot SpecifiedSynergistic with Polymyxin B[7]
Gram-positive cocciGeneralNot SpecifiedActive[1][2]
Some Gram-negative bacilliGeneralNot SpecifiedLess Active[1][2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Cysticidal Concentration (MCC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MCC is the lowest concentration that kills 99.9% of the initial inoculum. For Acanthamoeba, a common method involves determining the concentration that prevents excystment (emergence of trophozoites from cysts).

Protocol for MCC against Acanthamoeba Cysts:

  • Preparation of Cysts: Cultivate Acanthamoeba trophozoites on non-nutrient agar (B569324) plates overlaid with a lawn of heat-killed E. coli. After several days, harvest the mature cysts.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in a suitable buffer (e.g., Page's Amoeba Saline) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of Acanthamoeba cysts (e.g., 1 x 10^4 cysts/mL) to each well.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Washing: After incubation, centrifuge the plate and wash the cysts multiple times with sterile buffer to remove the drug.

  • Viability Assessment: Resuspend the washed cysts and plate them onto fresh non-nutrient agar plates with a lawn of E. coli.

  • Observation: Incubate the plates for up to 14 days, observing for the emergence of trophozoites, which indicates cyst viability. The MCC is the lowest concentration of the drug that results in no observable trophozoite growth.

Membrane Permeability Assay

Principle: Membrane damage can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded by intact membranes.

Protocol using a Fluorescent Dye (e.g., Propidium (B1200493) Iodide):

  • Cell Preparation: Prepare a suspension of the target microorganism (e.g., bacteria or Acanthamoeba trophozoites) in a suitable buffer.

  • Treatment: Add this compound at various concentrations to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Dye Addition: Add a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Incubation: Incubate the mixture for a specified time in the dark.

  • Measurement: Measure the fluorescence intensity using a fluorometer or a flow cytometer. An increase in fluorescence intensity correlates with increased membrane permeability.

DNA Binding Assay

Principle: The interaction of a small molecule with DNA can be studied using various biophysical techniques, such as circular dichroism (CD) spectroscopy or fluorescence displacement assays.

Protocol for Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and this compound in a suitable buffer.

  • Titration: Record the CD spectrum of the DNA solution alone. Then, incrementally add aliquots of the this compound solution to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis: Analyze the changes in the CD spectrum of the DNA upon binding of propamidine. Changes in the ellipticity and wavelength of the CD bands can provide information about the binding mode (e.g., minor groove binding vs. intercalation) and any conformational changes in the DNA.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action of this compound.

propamidine_mechanism cluster_membrane Cell Membrane Interaction cluster_dna Intracellular Action Propamidine Propamidine Membrane Microbial Cell Membrane Propamidine->Membrane Electrostatic Interaction Propamidine_Intra Intracellular Propamidine Propamidine->Propamidine_Intra Uptake Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Hydrophobic Insertion Leakage Leakage of Ions, ATP, Amino Acids Disruption->Leakage Potential_Loss Loss of Membrane Potential Disruption->Potential_Loss Cell_Death_Membrane Cell Death Leakage->Cell_Death_Membrane Potential_Loss->Cell_Death_Membrane DNA DNA (AT-rich regions) Propamidine_Intra->DNA Binding Binding Minor Groove Binding DNA->Binding Inhibition Inhibition of DNA Replication & Transcription Binding->Inhibition Protein_Inhibition Inhibition of Protein Synthesis Inhibition->Protein_Inhibition Cell_Death_DNA Cell Death Protein_Inhibition->Cell_Death_DNA

Figure 1: Dual mechanism of action of this compound.
Experimental Workflows

The following diagram illustrates a typical workflow for assessing the antimicrobial efficacy of this compound.

experimental_workflow Start Start: Antimicrobial Efficacy Testing Culture Culture Target Microorganism (e.g., Acanthamoeba) Start->Culture Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Incubate Incubate Microorganism with Drug Culture->Incubate Prepare_Drug->Incubate Assess_Viability Assess Viability/ Growth Inhibition Incubate->Assess_Viability Membrane_Assay Perform Membrane Permeability Assay Incubate->Membrane_Assay DNA_Assay Perform DNA Binding Assay Incubate->DNA_Assay MIC_MCC Determine MIC/MCC Assess_Viability->MIC_MCC Conclusion Conclusion on Mechanism of Action MIC_MCC->Conclusion Analyze_Membrane Analyze Membrane Damage Membrane_Assay->Analyze_Membrane Analyze_DNA Analyze DNA Interaction DNA_Assay->Analyze_DNA Analyze_Membrane->Conclusion Analyze_DNA->Conclusion

Figure 2: Workflow for investigating antimicrobial mechanism.

Conclusion

This compound exerts its antimicrobial effects through a potent, dual mechanism of action that involves the rapid disruption of the cell membrane and subsequent interaction with intracellular DNA. Its ability to compromise membrane integrity leads to leakage of cellular contents and dissipation of the membrane potential, while its binding to the DNA minor groove inhibits essential replicative and transcriptional processes. These multifaceted actions make it an effective agent against a range of microorganisms, particularly in topical applications where high local concentrations can be achieved. Further research into the specific signaling pathways affected by propamidine, especially in eukaryotic pathogens like Acanthamoeba, could provide deeper insights and pave the way for the development of novel, targeted antimicrobial strategies.

References

Propamidine Isethionate: An In-depth Technical Guide on its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propamidine (B86517) isethionate, an aromatic diamidine, is recognized for its antiseptic and disinfectant properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, with a particular focus on its activity against protozoa, bacteria, and fungi. While extensive quantitative data exists for its efficacy against various Acanthamoeba species, detailed minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for bacteria and fungi are not widely reported in publicly available literature. This guide synthesizes the available data, outlines detailed experimental protocols for antimicrobial susceptibility testing, and explores the current understanding of its mechanism of action and potential for resistance.

Antimicrobial Spectrum: Quantitative Data

Propamidine isethionate has demonstrated significant activity against a range of microorganisms. The most comprehensive quantitative data available pertains to its efficacy against the protozoan Acanthamoeba, a causative agent of severe keratitis. Information on its antibacterial and antifungal activity is more general, with a noted effectiveness against Gram-positive bacteria.

Antiprotozoal Activity

This compound is a key agent in the treatment of Acanthamoeba keratitis.[1] Its efficacy, however, can vary significantly between different species and strains of Acanthamoeba.

Table 1: In Vitro Amoebicidal and Cysticidal Activity of this compound against Acanthamoeba Species

Acanthamoeba SpeciesTest TypeConcentration (µg/mL)EfficacyReference
A. castellaniiAmoebicidal> 1,000Less effective than pentamidine[2]
A. polyphagaAmoebicidal> 250Equivalent potency to pentamidine[2]
A. hatchettiAmoebicidal> 31.25More effective than pentamidine[2]
Environmental Isolates (mean)MCC296.8Effective against majority of isolates[3]
Clinical Isolates (mean)MCC156.3Cysticidal activity observed[4]

MCC: Minimum Cysticidal Concentration

Antibacterial Activity
Antifungal Activity

This compound is also reported to have antifungal properties.[6][7] Despite these claims, specific quantitative data, such as MIC or Minimum Fungicidal Concentration (MFC) values against common fungal pathogens like Candida albicans, are not detailed in the reviewed scientific literature.

Experimental Protocols

The following sections detail standardized methodologies for determining the antimicrobial efficacy of compounds like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test organism. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. Include a positive control (no antimicrobial agent) and a negative control (no microorganism). Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria or as specified for fungi.

  • Reading and Interpretation: Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 35°C for 16-20h) C->D E Visually assess for turbidity (growth) D->E F Determine lowest concentration with no visible growth (MIC) E->F

Workflow for MIC Determination
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined following an MIC test.

Protocol: MBC/MFC Determination

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a defined aliquot (e.g., 10-100 µL) from each of these wells.

  • Incubation: Spread the aliquot evenly onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the antimicrobial agent. Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.

  • Enumeration and Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow Start Start with MIC plate (post-incubation) Subculture Select clear wells (MIC and higher concentrations) Start->Subculture Plate Subculture aliquots from clear wells onto antibiotic-free agar Subculture->Plate Incubate Incubate agar plates Plate->Incubate Count Count Colony Forming Units (CFU) Incubate->Count Result Determine lowest concentration with ≥99.9% killing (MBC/MFC) Count->Result MoA_Propamidine cluster_cell Microbial Cell Propamidine This compound Membrane Cell Membrane Propamidine->Membrane Targets DNA DNA Propamidine->DNA Potential Target Mitochondria Mitochondria (in Eukaryotes) Propamidine->Mitochondria Potential Target Disruption Membrane Disruption (Primary Postulated Mechanism) Membrane->Disruption DNA_Interference DNA Interference (Potential - by analogy to Pentamidine) DNA->DNA_Interference Mito_Dysfunction Mitochondrial Dysfunction (Potential - by analogy to Pentamidine) Mitochondria->Mito_Dysfunction Cell_Death Cell Death Disruption->Cell_Death DNA_Interference->Cell_Death Mito_Dysfunction->Cell_Death

References

An In-Depth Technical Guide to Propamidine Isethionate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic with a well-established record in the treatment of certain microbial infections, most notably Acanthamoeba keratitis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and methodologies for its study. Detailed experimental protocols for its synthesis, analysis, and evaluation of its antimicrobial activity are presented to facilitate further research and development. Furthermore, this document elucidates its mechanism of action, including its interaction with cellular membranes and potential DNA binding, supported by a proposed signaling pathway diagram. All quantitative data are summarized in structured tables for ease of reference.

Chemical Structure and Identification

Propamidine isethionate is the salt formed between the aromatic diamidine, propamidine, and isethionic acid. The propamidine cation possesses two amidine groups linked by a flexible propoxy chain, a structural feature crucial for its biological activity.

Chemical Structure:

  • Propamidine: 4,4'-[propane-1,3-diylbis(oxy)]dibenzenecarboximidamide

  • Isethionic Acid: 2-hydroxyethanesulfonic acid

The isethionate salt is formed by the protonation of the amidine groups of two propamidine molecules by two molecules of isethionic acid.

IdentifierValue
IUPAC Name 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)[1]
CAS Number 140-63-6[1]
Molecular Formula C₂₁H₃₂N₄O₁₀S₂[1]
Canonical SMILES C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[1]
InChI InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;23-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);23H,1-2H2,(H,4,5,6)[1]
InChIKey WSOSYBUSMXEYDO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity.

PropertyValueReference
Molecular Weight 564.6 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 235 °C[3]
Solubility Soluble in DMSO (125 mg/mL) and Methanol.[4][5]
logP 0.45[6]
pKa (Strongest Basic) 12.13[6]
Hydrogen Bond Donor Count 8[1]
Hydrogen Bond Acceptor Count 12[1]

Biological Properties and Mechanism of Action

This compound is primarily recognized for its potent antimicrobial, and particularly anti-protozoal, activity.

Antimicrobial Spectrum

Propamidine exhibits broad-spectrum activity against a range of microorganisms:

  • Acanthamoeba species: It is highly effective against both the trophozoite and cyst forms of Acanthamoeba, making it a cornerstone in the treatment of Acanthamoeba keratitis.[7][8]

  • Gram-positive bacteria: It possesses bacteriostatic properties against various Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus.[4][8]

  • Gram-negative bacteria: Its activity against Gram-negative bacteria is generally lower.[9]

  • Fungi: Antifungal properties have also been reported.[9]

Mechanism of Action

The precise molecular mechanism of this compound is multifaceted. The primary mode of action is believed to be the disruption of the microbial cell membrane. The cationic amidine groups interact with the negatively charged components of the cell membrane, such as phospholipids, leading to increased membrane permeability and leakage of essential intracellular components.[1][9]

Furthermore, there is evidence to suggest that aromatic diamidines like propamidine can interact with DNA, potentially through intercalation or groove binding, which could interfere with DNA replication and transcription. However, the primary bactericidal effect appears to be membrane-related.

Below is a proposed signaling pathway for the antimicrobial action of propamidine.

propamidine_mechanism propamidine This compound (Cationic) interaction Electrostatic Interaction propamidine->interaction Attraction binding Potential DNA Binding (Intercalation/Groove Binding) propamidine->binding Secondary Mechanism membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction permeability Increased Membrane Permeability interaction->permeability Disruption of membrane structure leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage death Cell Death leakage->death dna Bacterial DNA dna->binding replication_inhibition Inhibition of DNA Replication & Transcription binding->replication_inhibition replication_inhibition->death

Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aromatic diamidines, adaptable for propamidine, involves a multi-step process.[8]

Workflow for the Synthesis of Aromatic Diamidines:

synthesis_workflow start Aromatic Dinitrile (e.g., 4,4'-[propane-1,3-diylbis(oxy)]dibenzonitrile) step1 Nitrile Alcoholysis (Alcohol, HCl catalyst) start->step1 intermediate1 Bis-imidate Ester step1->intermediate1 step2 Alkoxy Substitution (Ammonia or Amine) intermediate1->step2 intermediate2 Crude Propamidine (as hydrochloride salt) step2->intermediate2 step3 Basification (e.g., NaOH) intermediate2->step3 intermediate3 Propamidine Free Base (Precipitate) step3->intermediate3 step4 Salt Formation (Isethionic Acid) intermediate3->step4 final_product This compound step4->final_product

References

A Technical Guide to Fundamental Research on Diamidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamidine compounds represent a significant class of molecules with a rich history in medicinal chemistry, particularly as potent antiparasitic agents. Their broad spectrum of activity also extends to antimicrobial and anticancer properties. This guide provides a comprehensive overview of the fundamental research on diamidine compounds, focusing on their synthesis, mechanism of action, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Chemical Properties and Synthesis

Aromatic diamidines are characterized by the presence of two amidine groups (-C(=NH)NH2) connected by an aromatic scaffold. This dicationic nature at physiological pH is crucial for their biological activity, particularly their interaction with DNA.

General Synthesis of Aromatic Diamidines

A common route for the synthesis of aromatic diamidines involves a multi-step process starting from a dinitrile precursor.

Experimental Protocol: General Synthesis of Aromatic Diamidines

  • Nitrile to Imidate Conversion (Pinner Reaction):

    • Suspend the aromatic dinitrile in anhydrous ethanol (B145695).

    • Cool the mixture in an ice bath and bubble with dry hydrogen chloride gas until saturation.

    • Seal the reaction vessel and stir at room temperature for 48-72 hours.

    • Remove the solvent under reduced pressure to obtain the bis-imidate dihydrochloride (B599025) salt.

  • Imidate to Amidine Conversion:

    • Dissolve the bis-imidate dihydrochloride in anhydrous ethanol.

    • Cool the solution in an ice bath and bubble with dry ammonia (B1221849) gas until saturation.

    • Seal the reaction vessel and stir at room temperature for 24-48 hours.

    • The diamidine dihydrochloride salt typically precipitates from the solution.

    • Collect the precipitate by filtration, wash with cold ethanol and then ether, and dry under vacuum.

Synthesis of Amidoxime (B1450833) Prodrugs

To improve oral bioavailability, amidoxime prodrugs of diamidines have been developed. These are typically synthesized from the corresponding dinitrile.[1][2][3]

Experimental Protocol: Synthesis of Amidoxime Prodrugs

  • Reaction Setup:

    • Dissolve the aromatic dinitrile in a mixture of ethanol and water.

    • Add hydroxylamine (B1172632) hydrochloride and sodium carbonate to the solution.

  • Reflux:

    • Heat the mixture to reflux for 3-6 hours.

  • Isolation:

    • Cool the reaction mixture and remove the ethanol by rotary evaporation.

    • The amidoxime product often precipitates from the remaining aqueous solution.

    • Collect the product by filtration, wash with cold water, and dry.

Mechanism of Action

The primary mechanism of action of diamidine compounds, particularly their antiparasitic effects, involves their interaction with DNA. They are known to be minor groove binders, showing a preference for AT-rich sequences.[4] This binding can interfere with essential cellular processes such as DNA replication and transcription.

DNA Minor Groove Binding

The dicationic nature and the planar, often curved, shape of aromatic diamidines allow them to fit snugly into the minor groove of the DNA double helix. This interaction is stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Inhibition of Kinetoplast DNA (kDNA) Replication in Parasites

In kinetoplastid parasites like Trypanosoma and Leishmania, the mitochondrial DNA, known as kinetoplast DNA (kDNA), is a primary target for diamidines. kDNA is a network of interlocked minicircles and maxicircles with a high AT content, making it particularly susceptible to diamidine binding.[5] The binding of diamidines to kDNA can inhibit the function of essential enzymes like topoisomerases, leading to a blockage of kDNA replication and ultimately cell death.[5][6]

Induction of Apoptosis-Like Cell Death

In some parasites, such as Trypanosoma cruzi, treatment with aromatic diamidines has been shown to induce an apoptosis-like cell death pathway.[7][8] This is characterized by events such as DNA fragmentation, nuclear condensation, and the exposure of phosphatidylserine (B164497) on the cell surface.

Signaling Pathway: Diamidine-Induced kDNA Replication Inhibition and Apoptosis

Diamidine_Mechanism cluster_cell Parasite Cell Diamidine Diamidine Compound Membrane Cellular Uptake (Transporters) Diamidine->Membrane Kinetoplast Accumulation in Kinetoplast Membrane->Kinetoplast kDNA AT-rich kDNA Kinetoplast->kDNA Binds to minor groove Topoisomerase Topoisomerase Inhibition kDNA->Topoisomerase Interferes with Replication kDNA Replication Blockage Topoisomerase->Replication Apoptosis Apoptosis-like Cell Death Replication->Apoptosis CellDeath Parasite Death Apoptosis->CellDeath DNA_Interaction_Workflow cluster_workflow Experimental Workflow Start Start: Diamidine Compound and Target DNA Tm_Assay DNA Melting Temperature (Tm) Assay Start->Tm_Assay SPR Surface Plasmon Resonance (SPR) Start->SPR ITC Isothermal Titration Calorimetry (ITC) Start->ITC Binding_Mode Determine Binding Mode (Minor Groove Binding) Tm_Assay->Binding_Mode Binding_Affinity Quantify Binding Affinity (Kd) SPR->Binding_Affinity Thermodynamics Determine Thermodynamics (ΔH, ΔS) ITC->Thermodynamics End End: Characterized DNA Interaction Binding_Mode->End Binding_Affinity->End Thermodynamics->End

References

Propamidine Isethionate: A Technical Guide to its Molecular Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic and disinfectant with a broad spectrum of activity against various microorganisms.[1][2] It is most notably utilized in the clinical setting for the treatment of Acanthamoeba keratitis, a severe eye infection.[1][3] Its efficacy stems from a multi-targeted mechanism of action, primarily involving the disruption of fundamental cellular processes in pathogens. This technical guide provides a detailed overview of the known molecular targets of propamidine isethionate, supported by quantitative data, experimental methodologies, and visual representations of its mechanistic pathways and associated research workflows.

Primary Molecular Targets and Mechanism of Action

This compound does not rely on a single molecular target but rather exerts its antimicrobial effects through the simultaneous disruption of several vital cellular structures and pathways. This multi-pronged attack likely contributes to its broad efficacy and the lower incidence of resistance development.

Microbial Cell Membrane

The primary and most immediate target of this compound is the microbial cell membrane.[4] As a cationic diamidine, propamidine interacts with negatively charged components of the cell membrane, such as phospholipids. This interaction is believed to disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell lysis and death.[5][6] This mechanism is characteristic of many antimicrobial agents that target the physical structure of the cell envelope.[7][8]

Nucleic Acid and Protein Synthesis

Evidence strongly suggests that this compound can traverse the compromised cell membrane and interfere with critical intracellular processes. It has been shown to inhibit the synthesis of DNA, RNA, and proteins.[3][4][9] While the precise molecular interactions are not fully elucidated, it is hypothesized that the compound may bind to nucleic acids, potentially in the DNA minor groove, thereby disrupting replication and transcription.[4] The inhibition of protein synthesis further cripples the cell's ability to perform essential functions and repair damage, leading to cell death.[9]

Other Potential Targets
  • Phospholipid Biosynthesis: In addition to direct membrane disruption, this compound has been reported to inhibit the synthesis of phospholipids, the very building blocks of the cell membrane.[4] This action would further compromise membrane integrity and prevent cellular repair and growth.

  • Mitochondrial Function: While direct studies on propamidine's mitochondrial effects are limited, its structural and functional similarity to pentamidine (B1679287) suggests a potential impact on mitochondrial function. Pentamidine is known to disrupt the mitochondrial membrane potential, inhibiting ATP production and triggering apoptosis.[10] Given that mitochondria are crucial for the survival of eukaryotic pathogens like Acanthamoeba, this represents a plausible, yet under-investigated, molecular target.[11][12][13]

The multifaceted mechanism of this compound is visualized in the following diagram, illustrating its concurrent assault on key cellular components.

Propamidine_MoA cluster_extracellular Extracellular cluster_cell Pathogen Cell cluster_intracellular Intracellular Propamidine Propamidine Isethionate Membrane Cell Membrane Propamidine->Membrane Disruption & Permeabilization DNA_RNA DNA / RNA Synthesis Propamidine->DNA_RNA Inhibition Protein Protein Synthesis Propamidine->Protein Inhibition Phospholipid Phospholipid Synthesis Propamidine->Phospholipid Inhibition Mitochondria Mitochondrial Function (Potential Target) Propamidine->Mitochondria Disruption (Hypothesized) Death Cell Death / Lysis Membrane->Death DNA_RNA->Death Protein->Death Phospholipid->Death Mitochondria->Death

Proposed multi-target mechanism of action for this compound.

Quantitative Data on Antimicrobial Activity

The in vitro efficacy of this compound has been quantified primarily against Acanthamoeba species. The data, presented below, highlights significant variability based on the specific species and life cycle stage (trophozoite vs. cyst).

Organism/StageEfficacy MetricConcentration (µg/mL)Reference
Acanthamoeba (general)Amoebicidal & Cysticidal~100 - 200[4]
Acanthamoeba TrophozoitesMin. Trophozoite Amebicidal Conc. (MTAC)15.6 - 1,000[3]
Acanthamoeba CystsMin. Cysticidal Conc. (MCC)250 - 421[3]
Acanthamoeba Cysts (environmental isolates)Mean Min. Cysticidal Conc. (MCC)296.8[14]
Acanthamoeba castellaniiAmoebicidal Activity> 1,000[15]
Acanthamoeba polyphagaAmoebicidal Activity> 250[15]
Acanthamoeba hatchettiAmoebicidal Activity> 31.25[15]

Note: No specific binding affinity data (e.g., Kd, Ki) or IC50/EC50 values for this compound against a purified molecular target (e.g., an enzyme or receptor) were identified in the reviewed literature. The available quantitative data focuses on whole-organism viability.

Experimental Protocols

The identification and validation of this compound's molecular targets involve a series of established experimental procedures. Below are detailed methodologies representative of the key experiments cited in the literature.

Protocol: Determination of Minimum Cysticidal Concentration (MCC) against Acanthamoeba

This protocol is designed to determine the lowest concentration of this compound required to kill the highly resistant cyst form of Acanthamoeba.

1. Preparation of Acanthamoeba Cysts:

  • Culture Acanthamoeba trophozoites in an appropriate axenic medium (e.g., PYG medium) at 25-30°C.
  • Induce encystment by transferring trophozoites to a non-nutrient agar (B569324) plate and incubating for 7-14 days.
  • Harvest cysts by washing the plate with Page's amoeba saline (PAS).
  • Count the cysts using a hemocytometer and adjust the concentration to 1 x 106 cysts/mL in PAS.

2. Drug Exposure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile distilled water.
  • Perform serial dilutions of the drug in PAS in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 1 µg/mL to 1000 µg/mL).
  • Add the prepared cyst suspension to each well. Include a no-drug control (cysts in PAS only).
  • Incubate the plate at 25-30°C for a defined period (e.g., 24, 48, or 72 hours).

3. Viability Assessment:

  • After incubation, centrifuge the plate to pellet the cysts.
  • Carefully remove the supernatant containing the drug and wash the cysts three times with fresh PAS to remove any residual drug.
  • Resuspend the final cyst pellet in a small volume of PAS.
  • Plate the washed cysts onto a non-nutrient agar plate pre-coated with a lawn of heat-killed E. coli.
  • Incubate the plates for up to 14 days, observing daily for the emergence of viable trophozoites (excystment).
  • The MCC is defined as the lowest drug concentration at which no viable trophozoites are observed after the incubation period.[14]

Protocol: Membrane Permeability Assay

This protocol assesses the ability of this compound to disrupt the integrity of the microbial cytoplasmic membrane using a fluorescent dye.

1. Preparation of Microbial Suspension:

  • Grow the target microorganism (e.g., S. aureus or E. coli) to the mid-logarithmic phase in a suitable broth.
  • Harvest the cells by centrifugation and wash twice with a buffer (e.g., 5 mM HEPES, pH 7.2).
  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).

2. Fluorescence Measurement:

  • Use a fluorescent probe that cannot cross an intact cytoplasmic membrane but fluoresces upon binding to intracellular components, such as SYTOX Green.
  • Add the SYTOX Green dye to the cell suspension to a final concentration of ~1-5 µM and incubate in the dark for 15 minutes to allow for equilibration.
  • Place the cell suspension in a fluorometer cuvette and record the baseline fluorescence (Excitation/Emission ~485/520 nm).
  • Add this compound to the cuvette to achieve the desired final concentration (e.g., at its Minimum Inhibitory Concentration).
  • Immediately begin recording the fluorescence intensity over time (e.g., for 30-60 minutes).
  • Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (buffer only).

3. Data Analysis:

  • An increase in fluorescence intensity over time indicates that the cell membrane has been permeabilized, allowing the dye to enter the cell and bind to nucleic acids.
  • Plot the fluorescence intensity against time to visualize the kinetics of membrane disruption.

The logical flow from initial screening to mechanistic studies is crucial in drug development and is outlined in the workflow diagram below.

Experimental_Workflow start Start: Antimicrobial Compound (Propamidine) screening In Vitro Susceptibility Screening (MIC / MCC Determination) start->screening moa Mechanism of Action (MoA) Studies screening->moa membrane Membrane Permeability Assays (e.g., SYTOX Green) moa->membrane synthesis Macromolecular Synthesis Assays (Radiolabeled Precursors) moa->synthesis binding Target Binding Assays (Hypothetical) (e.g., Fluorescence Polarization) membrane->binding synthesis->binding validation Target Validation (e.g., Genetic Studies, Cellular Thermal Shift) binding->validation end Validated Molecular Targets validation->end

A generalized experimental workflow for target identification and validation.

Conclusion

This compound is a potent antimicrobial agent whose effectiveness is rooted in its ability to attack multiple, disparate molecular targets within pathogenic organisms. Its primary mode of action involves the catastrophic disruption of the cell membrane, which is complemented by the intracellular inhibition of essential biosynthetic pathways for nucleic acids, proteins, and phospholipids. While further research is required to fully characterize its interaction with specific intracellular components, such as potential mitochondrial targets, the existing evidence paints a clear picture of a robust, multi-targeted drug. This guide provides drug development professionals and researchers with a foundational understanding of these mechanisms, offering a basis for future investigation and the development of next-generation antimicrobial therapies.

References

An In-depth Technical Guide to Early Efficacy Studies of Propamidine Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propamidine (B86517) isethionate, an aromatic diamidine, has long been recognized for its antiseptic and disinfectant properties.[1][2] As a member of the diamidine group, it exhibits bacteriostatic capabilities against a variety of organisms, including antibiotic-resistant staphylococci.[1] Early research, particularly preceding the 21st century, was pivotal in establishing its therapeutic utility, most notably in the treatment of Acanthamoeba keratitis, a severe and sight-threatening ocular infection. This technical guide provides a comprehensive overview of the foundational in vitro and clinical efficacy studies of propamidine isethionate. It details the experimental protocols, summarizes quantitative outcomes, and explores the proposed mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.

In Vitro Efficacy Against Acanthamoeba

Early laboratory investigations were crucial for quantifying the amoebicidal and cysticidal potential of this compound. These studies typically involved exposing cultured Acanthamoeba trophozoites (the active, feeding stage) and cysts (the dormant, resistant stage) to serial dilutions of the compound to determine minimum inhibitory or cidal concentrations.

Experimental Protocols

A generalized protocol for determining the in vitro susceptibility of Acanthamoeba isolates, based on early research practices, is as follows:

  • Isolation and Culture: Acanthamoeba strains are isolated from clinical specimens (e.g., corneal scrapings) or environmental sources. They are cultured on non-nutrient agar (B569324) plates coated with a lawn of bacteria (e.g., Escherichia coli) to serve as a food source.

  • Drug Preparation: this compound is dissolved and serially diluted in a suitable medium to create a range of concentrations for testing.

  • Susceptibility Testing - Trophozoites: Trophozoites are harvested from culture plates, washed, and standardized to a specific concentration (e.g., 1 x 10⁴ amoebae/mL). The amoebic suspension is then incubated with the various drug concentrations in microtiter plates for a defined period (e.g., 24-72 hours).

  • Susceptibility Testing - Cysts: Cysts are generated by allowing trophozoites to encyst on culture plates. The mature cysts are harvested and exposed to the drug dilutions. Due to their higher resistance, cysts often require longer incubation periods.

  • Viability Assessment: The viability of trophozoites and cysts post-treatment is assessed. This can be done by observing motility and morphology using an inverted microscope or by plating the treated amoebae onto fresh bacterial lawns and observing for the re-emergence of viable trophozoites.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) or minimum amoebicidal concentration (MAC) for trophozoites, and the minimum cysticidal concentration (MCC) for cysts, is determined as the lowest drug concentration that inhibits growth or kills the organisms, respectively.

InVitro_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis isolate Acanthamoeba Isolate (Clinical/Environmental) culture Culturing on Non-Nutrient Agar isolate->culture trophozoites Harvest Trophozoites culture->trophozoites cysts Generate & Harvest Cysts culture->cysts drug_prep Serial Dilution of This compound incubate_t Incubate with Drug drug_prep->incubate_t incubate_c Incubate with Drug drug_prep->incubate_c trophozoites->incubate_t cysts->incubate_c assess_t Assess Trophozoite Viability incubate_t->assess_t assess_c Assess Cyst Viability incubate_c->assess_c determine_mac Determine MAC assess_t->determine_mac determine_mcc Determine MCC assess_c->determine_mcc

Caption: Generalized workflow for in vitro amoebicidal and cysticidal assays.

Quantitative Data

In vitro studies revealed that the efficacy of this compound can vary significantly depending on the Acanthamoeba species and strain being tested.

Study (Year)Acanthamoeba SpeciesConcentration MetricReported Concentration (µg/mL)
Osato et al. (1995)A. castellaniiAmoebicidal> 1,000
Osato et al. (1995)A. polyphagaAmoebicidal> 250
Osato et al. (1995)A. hatchettiAmoebicidal> 31.25
General ReportsVariousMin. Trophozoite Amoebicidal Conc.15.6 to 1,000
General ReportsVariousMin. Cysticidal Conc. (MCC)250 to 421
Ghani et al.Clinical Isolate (HSB 1)MCC500

Data compiled from references:[3][4][5][6]

Clinical Efficacy in Acanthamoeba Keratitis

The primary clinical application investigated in early studies was the treatment of Acanthamoeba keratitis. This compound was often used as part of a combination therapy, which proved to be more effective than monotherapy in managing the complex infection.

Experimental Protocols

Clinical trials were designed to evaluate the safety and efficacy of treatment regimens in patients diagnosed with Acanthamoeba keratitis.

  • Hargrave et al. (1999) - Brolene Study Group: This was a prospective, multicentered, open-label clinical trial.[7] It enrolled 83 patients (87 eyes) with culture-proven Acanthamoeba keratitis.[7] The treatment regimen consisted of concomitant administration of 0.1% this compound ophthalmic solution (Brolene) and a neomycin-polymyxin B-gramicidin ophthalmic solution.[7] Patient outcomes were rigorously monitored to assess treatment success.[7]

  • Kosrirukvongs et al. (1999): This study was a retrospective review of patients treated between September 1992 and February 1995.[8] The established treatment protocol was the administration of 0.02% polyhexamethyl biguanide (B1667054) (PHMB) combined with 0.1% this compound.[8] The dosage began with hourly drops for the first three days, which was then tapered to four to six times daily based on the patient's clinical response.[8] Key outcome measures included visual acuity post-treatment and the need for keratoplasty.[8]

ClinicalTrial_Workflow cluster_enroll Patient Recruitment cluster_treat Treatment Phase cluster_outcome Outcome Assessment enroll Patient Enrollment (Suspected AK) confirm Diagnosis Confirmation (e.g., Corneal Culture) enroll->confirm admin Administer Treatment Regimen (e.g., Propamidine + PHMB/Neomycin) confirm->admin monitor Regular Follow-up & Monitoring admin->monitor monitor->admin Adjust therapy based on response assess Final Outcome Assessment monitor->assess va Visual Acuity assess->va resolution Infection Resolution assess->resolution safety Adverse Events assess->safety

Caption: Generalized workflow for a clinical trial in Acanthamoeba keratitis.

Quantitative Data

Clinical studies demonstrated high success rates, especially when treatment was initiated early and in combination with other antimicrobial agents.

Study (Year)Study DesignPatient Cohort (n)Treatment RegimenKey Efficacy Outcome(s)
Hargrave et al. (1999)Prospective, noncomparative case series60 eyes (analyzed)0.1% Propamidine + Neomycin combo50 of 60 eyes (83%) experienced treatment success.[7]
Seal et al. (1995)Case series12 patientsTopical Chlorhexidine (B1668724) + PropamidineTherapy was satisfactory for controlling and eradicating the infection in all patients.[9]
Kosrirukvongs et al. (1999)Retrospective review111 cases0.1% Propamidine + 0.02% PHMB79.3% of all cases achieved post-treatment visual acuity of 6/12 or better.[8]

Proposed Mechanism of Action

While not fully elucidated in the earliest studies, the mechanism of action for propamidine and related aromatic diamidines is understood to be multifaceted, targeting several critical cellular processes within the protozoa. The proposed mechanisms are largely inferred from studies on the class of diamidine compounds, including the closely related pentamidine (B1679287).[10][11]

The primary modes of action are believed to include:

  • DNA Interaction: The positively charged diamidine molecule is thought to bind to the negatively charged DNA of the pathogen. This interaction can occur via intercalation into the DNA helix, particularly in adenine-thymine-rich regions, disrupting the structure and inhibiting essential processes like DNA replication and transcription.[10][11][12]

  • Enzyme Inhibition: The compounds may interfere with the function of crucial enzymes such as topoisomerases, which are necessary for DNA replication and repair.[10][11]

  • Metabolic Disruption: Interference with polyamine biosynthesis and mitochondrial function has been suggested.[10] Disruption of the mitochondrial membrane potential would inhibit ATP production, leading to energy depletion and cell death.[10]

MoA_Diagram cluster_targets Cellular Targets cluster_effects Downstream Effects drug This compound (Aromatic Diamidine) dna Pathogen DNA drug->dna Intercalation enzymes Topoisomerase Enzymes drug->enzymes Inhibition mito Mitochondria drug->mito Membrane Disruption inhibit_rep Inhibition of DNA Replication & Transcription dna->inhibit_rep enzymes->inhibit_rep atp_deplete ATP Depletion mito->atp_deplete impaired_func Impaired Cellular Function inhibit_rep->impaired_func atp_deplete->impaired_func outcome Amoebicidal / Amoebistatic Effect impaired_func->outcome

Caption: Proposed multi-target mechanism of action for aromatic diamidines.

Conclusion

Early research on this compound firmly established its role as a potent agent against Acanthamoeba, particularly for treating keratitis. In vitro studies, despite showing species-dependent variability, confirmed its amoebicidal and cysticidal properties. Furthermore, clinical investigations from the 1990s demonstrated high rates of therapeutic success, especially when this compound was included in a combination drug regimen. This foundational work highlighted the compound's efficacy and paved the way for its continued use as a critical component in the multi-drug approach to managing this challenging ocular infection.

References

Methodological & Application

Propamidine Isethionate: In Vitro Culture Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic agent with a broad spectrum of antimicrobial activity. It is notably used in the treatment of Acanthamoeba keratitis, a severe eye infection. In the realm of in vitro research, propamidine isethionate serves as a valuable tool for studying microbial pathogenesis, drug efficacy, and cytotoxicity. Its mechanism of action is primarily attributed to the disruption of essential cellular processes in susceptible organisms, including the synthesis of DNA, RNA, phospholipids, and proteins. This document provides detailed application notes and protocols for the use of this compound in various in vitro culture models.

Applications in In Vitro Models

This compound is utilized in a range of in vitro studies to:

  • Evaluate anti-protozoal activity: Primarily against Acanthamoeba species, but also against other protozoa such as Leishmania.

  • Assess antibacterial and antifungal properties: It exhibits activity against a variety of Gram-positive bacteria and has some antifungal effects.

  • Investigate synergistic effects: Used in combination with other antimicrobial agents to explore enhanced efficacy.

  • Determine cytotoxicity: Evaluated against various cell lines, particularly corneal cells, to understand its therapeutic index.

  • Study effects on cell proliferation and migration: To assess its impact on wound healing and tissue regeneration processes.

Data Summary

The following tables summarize the quantitative data on the in vitro activity and cytotoxicity of this compound from various studies.

Table 1: Anti-protozoal Activity of this compound
OrganismStrain(s)Assay TypeConcentration/MetricValue (µg/mL)Reference(s)
Acanthamoeba castellaniiMultiple clinical isolatesMinimum Cysticidal Concentration (MCC)Mean MCC>1000[1]
Acanthamoeba polyphagaMultiple clinical isolatesMinimum Cysticidal Concentration (MCC)Mean MCC>250[1]
Acanthamoeba hatchettiMultiple clinical isolatesMinimum Cysticidal Concentration (MCC)Mean MCC>31.25[1]
Acanthamoeba spp.Environmental isolatesMinimum Cysticidal Concentration (MCC)Mean MCC296.8
Leishmania guyanensisClinical isolates50% Inhibitory Concentration (IC50)IC500.001 - 0.0094
Leishmania braziliensisClinical isolates50% Inhibitory Concentration (IC50)IC500.001 - 0.0094
Leishmania amazonensisClinical isolates50% Inhibitory Concentration (IC50)IC500.001 - 0.0094
Table 2: Antibacterial Activity of this compound (in combination with Polymyxin (B74138) B)
OrganismStrain(s)Combination AgentEffectReference(s)
Pseudomonas aeruginosaNot specifiedPolymyxin BSynergistic[2]
Enterobacter cloacaeNot specifiedPolymyxin BSynergistic[2]
Proteus mirabilisNot specifiedPolymyxin BSynergistic[2]
Escherichia coliNot specifiedPolymyxin BSynergistic[2]
Staphylococcus aureusNot specifiedPolymyxin BAdditive[2]
Table 3: Cytotoxicity of this compound
Cell LineAssay TypeExposure TimeMetricValueReference(s)
Rabbit Corneal Epithelial CellsBiocompatibility AssayShort-term-Relatively non-toxic[1]
Rabbit Corneal Endothelial CellsBiocompatibility AssayShort-term-Relatively non-toxic[1]
Human KeratocytesReal-time Impedance AnalysisProlonged-More harmful than chlorhexidine[3][4]
Human Corneal Epithelial CellsProliferation AssayNot specified-Reduces proliferation[5]
Human KeratocytesProliferation AssayNot specified-Reduces proliferation[5]
Human KeratocytesMigration AssayNot specified-Reduces migration[3][5]

Experimental Protocols

Protocol 1: Determination of Minimum Cysticidal Concentration (MCC) against Acanthamoeba spp.

This protocol is adapted from established methods for determining the efficacy of anti-amoebic agents.

1. Materials:

  • Acanthamoeba cysts (e.g., A. castellanii, A. polyphaga)

  • Non-nutrient agar (B569324) (NNA) plates

  • Page's amoeba saline (PAS)

  • Heat-killed Escherichia coli

  • This compound stock solution

  • Sterile microcentrifuge tubes

  • Sterile 96-well microtiter plates

  • Inverted microscope

2. Procedure:

  • Cyst Preparation: Harvest Acanthamoeba cysts from NNA plates cultured with E. coli. Wash the cysts three times with PAS by centrifugation to remove bacteria and trophozoites. Resuspend the final cyst pellet in PAS and adjust the concentration to 1 x 10^5 cysts/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in PAS in a 96-well microtiter plate. Include a drug-free control well containing only PAS.

  • Incubation: Add an equal volume of the cyst suspension to each well of the microtiter plate. Incubate the plate at 30°C for 24 to 48 hours.

  • Washing: After incubation, transfer the contents of each well to a sterile microcentrifuge tube. Centrifuge to pellet the cysts and discard the supernatant. Wash the cysts three times with sterile PAS to remove any residual drug.

  • Viability Assessment: Resuspend the final cyst pellet in a small volume of PAS. Inoculate the entire volume onto an NNA plate pre-coated with heat-killed E. coli.

  • Observation: Incubate the NNA plates at 30°C and observe for the emergence of trophozoites using an inverted microscope for up to 14 days.

  • MCC Determination: The MCC is the lowest concentration of this compound that shows no excystment and subsequent trophozoite proliferation.

G cluster_prep Cyst Preparation cluster_treatment Drug Treatment cluster_viability Viability Assessment Harvest Harvest Acanthamoeba cysts Wash1 Wash cysts with PAS (3x) Harvest->Wash1 Resuspend Resuspend in PAS to 1x10^5 cysts/mL Wash1->Resuspend Incubate Incubate cysts with drug for 24-48h Resuspend->Incubate Dilute Prepare serial dilutions of Propamidine Dilute->Incubate Wash2 Wash cysts to remove drug (3x) Incubate->Wash2 Inoculate Inoculate onto NNA plates with E. coli Wash2->Inoculate Observe Observe for trophozoite emergence (14 days) Inoculate->Observe Determine Determine MCC Observe->Determine

Workflow for Acanthamoeba MCC Assay.
Protocol 2: In Vitro Cytotoxicity Assay using WST-1

This protocol outlines a colorimetric assay to assess the cytotoxicity of this compound on a mammalian cell line (e.g., human corneal epithelial cells).

1. Materials:

  • Human corneal epithelial cells (HCE-T) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM/F-12)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.

  • Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control (100% viability). Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_cell_prep Cell Preparation cluster_drug_treatment Drug Treatment cluster_assay WST-1 Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h for attachment Seed->Incubate1 Treat Treat cells with dilutions Incubate1->Treat Dilute Prepare Propamidine dilutions Dilute->Treat Incubate2 Incubate for desired exposure time Treat->Incubate2 Add_WST1 Add WST-1 reagent Incubate2->Add_WST1 Incubate3 Incubate for 1-4h Add_WST1->Incubate3 Measure Measure absorbance at 450 nm Incubate3->Measure Analyze Calculate cell viability and IC50 Measure->Analyze

Workflow for WST-1 Cytotoxicity Assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol describes the broth microdilution method to determine the MIC of this compound against bacterial strains.

1. Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum adjusted to 0.5 McFarland standard

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mechanism of Action

This compound exerts its antimicrobial effect by interfering with fundamental cellular processes. As a diamidine, it is believed to bind to the minor groove of DNA, thereby inhibiting DNA replication and transcription. This disruption of nucleic acid synthesis subsequently halts protein and phospholipid synthesis, leading to cell stasis and eventual death.

G cluster_cell Target Cell cluster_synthesis Macromolecular Synthesis cluster_effects Cellular Effects Propamidine Propamidine Isethionate DNA DNA Propamidine->DNA Binds to minor groove DNA_Replication DNA Replication Propamidine->DNA_Replication Inhibits Transcription Transcription (RNA Synthesis) Propamidine->Transcription Inhibits Translation Translation (Protein Synthesis) Propamidine->Translation Inhibits Phospholipid_Synthesis Phospholipid Synthesis Propamidine->Phospholipid_Synthesis Inhibits RNA_Polymerase RNA Polymerase Ribosome Ribosome Phospholipid_Synthase Phospholipid Synthesis Enzymes Growth_Arrest Growth Arrest DNA_Replication->Growth_Arrest Transcription->Growth_Arrest Translation->Growth_Arrest Phospholipid_Synthesis->Growth_Arrest Cell_Death Cell Death Growth_Arrest->Cell_Death

Proposed Mechanism of Action of this compound.

Conclusion

This compound is a versatile antiseptic with significant in vitro activity against a range of microorganisms, most notably Acanthamoeba species. The provided protocols offer a framework for researchers to evaluate its efficacy and cytotoxicity in various in vitro models. Further research is warranted to fully elucidate its potential against a broader spectrum of pathogens, including its effects on bacterial and fungal biofilms, and to explore its synergistic potential with other antimicrobial agents. Careful consideration of its cytotoxic profile is essential in the development of new therapeutic applications.

References

Propamidine Isethionate in Animal Models for Keratitis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of propamidine (B86517) isethionate in animal models of keratitis, particularly Acanthamoeba keratitis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this therapeutic agent.

Introduction

Propamidine isethionate is an aromatic diamidine antiseptic agent with broad antimicrobial activity, including efficacy against Acanthamoeba species, a causative agent of severe and painful keratitis. Animal models are indispensable for understanding the pathophysiology of Acanthamoeba keratitis and for the preclinical assessment of novel therapeutic strategies. This document outlines established animal models and associated experimental protocols for investigating this compound. The most commonly used treatment for Acanthamoeba keratitis is a combination of this compound and polyhexamethylene biguanide (B1667054) (PHMB), which disrupts the cytoplasmic membrane and damages cellular components and respiratory enzymes[1].

Animal Models for Keratitis Research

The two primary animal models utilized for studying this compound in the context of keratitis are the New Zealand white rabbit and the golden hamster. Each model offers unique advantages for toxicity and efficacy studies.

New Zealand White Rabbit Model

Rabbits are frequently employed for ocular toxicity studies due to their large eye size, which facilitates clinical examination and surgical manipulation.

Golden Hamster Model

Golden hamsters are a suitable model for efficacy studies of Acanthamoeba keratitis, as they can develop clinically relevant signs of the disease.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating this compound in animal models of keratitis.

Table 1: this compound Concentration and Administration in Animal Models

Animal ModelRoute of AdministrationThis compound ConcentrationPurpose of StudyReference
New Zealand White RabbitIntrastromal Injection0.1%Toxicity Assessment[1]
New Zealand White RabbitIntrastromal Injection0.05%Toxicity Assessment[1]
Golden HamsterTopicalNot SpecifiedEfficacy Assessment[1]

Table 2: Safety and Efficacy Outcomes of this compound in Animal Models

Animal ModelTreatment GroupKey FindingsQuantitative MeasurementReference
New Zealand White Rabbit0.1% this compound (Intrastromal)Induced corneal epithelial erosion, edema, and severe neovascularization.Not Applicable[1]
New Zealand White Rabbit0.05% this compound (Intrastromal)Did not induce obvious corneal toxicity.Not Applicable[1]
Golden HamsterThis compound (Topical)Reduced ulcerative lesions and inflammatory infiltrate.Down-regulation of IL-1β, IL-10, and activated caspase 3.[1]
Golden HamsterThis compound + Immunoconjugate (Topical)Enhanced amoebicidal and anti-inflammatory activities compared to this compound alone.Significant reduction in cytokine expression.[1]

Experimental Protocols

Acanthamoeba Keratitis Induction in Golden Hamsters

This protocol is adapted from studies evaluating the efficacy of anti-amoebic treatments.

Materials:

  • Acanthamoeba griffini trophozoites

  • Male golden hamsters (Mesocricetus auratus)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Micropipette

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Culture Acanthamoeba griffini trophozoites to the desired concentration.

  • Anesthetize the hamsters using an appropriate anesthetic protocol.

  • Gently proptose the eye and create a small epithelial abrasion using a sterile needle or blade.

  • Apply a suspension of A. griffini trophozoites (e.g., 1 x 10^4 trophozoites in 10 µL of PBS) onto the abraded cornea.

  • Allow the inoculum to remain on the cornea for a few minutes before returning the eye to its natural position.

  • Monitor the animals daily for the development of clinical signs of keratitis.

Corneal Toxicity Assessment in New Zealand White Rabbits (Intrastromal Injection)

This protocol is designed to evaluate the safety of intrastromal administration of this compound.

Materials:

  • New Zealand white rabbits

  • Anesthetic (e.g., intramuscular injection of ketamine hydrochloride and xylazine)

  • This compound solutions (0.1% and 0.05%)

  • Phosphate-buffered saline (PBS) as a control

  • 30-gauge needle

  • Slit lamp microscope

  • Specular microscope

Procedure:

  • Anesthetize the rabbits.

  • Using a 30-gauge needle, perform an intrastromal injection of 0.1 mL of the this compound solution into the right cornea. The left cornea can be injected with PBS as a control.

  • Monitor the animals for a set period (e.g., 7 days).

  • Perform regular examinations using a slit lamp microscope to assess for corneal epithelial erosion, edema, and neovascularization.

  • At the end of the study period, euthanize the animals and harvest the corneas for further analysis, such as specular microscopy to evaluate endothelial cell density and histopathological examination.

Clinical Scoring of Keratitis

A standardized scoring system is crucial for the objective assessment of keratitis severity.

Table 3: Clinical Scoring System for Keratitis in Animal Models

ParameterGrade 0Grade 1Grade 2Grade 3Grade 4
Area of Opacity None<25%25-50%50-75%>75%
Density of Opacity NoneFaint hazeModerate opacity, iris details visibleOpaque, iris details obscuredDense opacity, anterior chamber not visible
Surface Regularity Smooth, lustrousMild irregularityModerate irregularity, some loss of lusterSevere irregularity, dull surfaceCorneal perforation or descemetocele
Conjunctival Injection NoneMildModerateSevereNot Applicable
Discharge NoneSerousMucoidPurulentNot Applicable

Note: The total clinical score is the sum of the scores for each parameter.

Visualizations

Experimental Workflow for Efficacy Studies

G cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis animal_model Select Animal Model (e.g., Golden Hamster) keratitis_induction Induce Acanthamoeba Keratitis animal_model->keratitis_induction treatment_groups Divide into Treatment Groups: - this compound - Vehicle Control - Combination Therapy keratitis_induction->treatment_groups drug_administration Administer Treatment (e.g., Topical Eyedrops) treatment_groups->drug_administration clinical_scoring Clinical Scoring of Keratitis drug_administration->clinical_scoring histopathology Histopathological Analysis drug_administration->histopathology inflammatory_markers Measure Inflammatory Markers (e.g., IL-1β, IL-10) drug_administration->inflammatory_markers parasite_load Quantify Acanthamoeba Load drug_administration->parasite_load data_analysis Statistical Analysis of Results clinical_scoring->data_analysis histopathology->data_analysis inflammatory_markers->data_analysis parasite_load->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound efficacy.

Proposed Mechanism of Action of this compound

G cluster_propamidine This compound cluster_amoeba Acanthamoeba Cell cluster_outcome Outcome propamidine This compound cell_membrane Cell Membrane Disruption of Permeability propamidine->cell_membrane cytoplasm Cytoplasm Denaturation of Proteins & Enzymes cell_membrane->cytoplasm dna_rna Nucleus Inhibition of DNA & RNA Synthesis cell_membrane->dna_rna protein_synthesis Ribosomes Inhibition of Protein Synthesis cell_membrane->protein_synthesis cell_death Amoebicidal & Cysticidal Effect cytoplasm->cell_death dna_rna->cell_death protein_synthesis->cell_death

Caption: Proposed mechanism of action of this compound on Acanthamoeba.

References

Determining the Minimum Inhibitory Concentration of Propamidine Isethionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic agent known for its broad-spectrum antimicrobial properties. It is particularly recognized for its efficacy against Acanthamoeba species, the causative agent of Acanthamoeba keratitis, a severe and painful eye infection.[1] Additionally, propamidine has demonstrated bacteriostatic activity against a range of bacteria, including pyogenic cocci and some Gram-negative bacilli. The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter to quantify the antimicrobial potency of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of propamidine isethionate against both protozoan and bacterial pathogens, presents known MIC data, and illustrates the underlying mechanisms and workflows.

Mechanism of Action

The antimicrobial action of this compound is multifaceted. Its primary mechanisms include:

  • DNA Intercalation: Propamidine binds to the DNA of microorganisms, disrupting the normal structure and function of the nucleic acids. This interference inhibits essential cellular processes like DNA replication and transcription.

  • Enzyme Inhibition: It can interfere with the function of crucial enzymes such as topoisomerases, which are vital for DNA replication and repair.

  • Disruption of Polyamine Biosynthesis: Propamidine disrupts the synthesis of polyamines, which are essential for stabilizing DNA and RNA and for cell proliferation in pathogens.

These actions collectively lead to the inhibition of growth and eventual death of the susceptible microorganism.

Data Presentation: MIC of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) or Minimum Cysticidal Concentration (MCC) values of this compound against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and incubation conditions.

MicroorganismStrain(s)MethodConcentration Range (µg/mL)Reference
Acanthamoeba castellaniiMultiple clinical isolatesIn vitro susceptibility test>1000[2]
Acanthamoeba polyphagaMultiple clinical isolatesIn vitro susceptibility test>250[2]
Acanthamoeba hatchettiClinical isolateIn vitro susceptibility test>31.25[2]
Acanthamoeba spp.Environmental isolatesIn vitro susceptibility test (MCC)296.8 (mean)[3]
Acanthamoeba spp.Clinical isolatesIn vitro susceptibility test (MCC)500 - 1000[4]
Staphylococcus aureusNot specifiedAgar dilution1.56[5]
Streptococcus pyogenesNot specifiedAgar dilution0.78[5]
Corynebacterium diphtheriaeNot specifiedAgar dilution0.39[5]
Salmonella enterica serovar TyphiNot specifiedAgar dilution25[5]
Shigella flexneriNot specifiedAgar dilution50[5]
Escherichia coliNot specifiedAgar dilution>100[5]
Pseudomonas aeruginosaNot specifiedAgar dilution>100[5]

Note: The bacterial data is from an older source and nomenclature has been updated to modern equivalents where possible. MCC (Minimum Cysticidal Concentration) is a measure used for parasites like Acanthamoeba and represents the lowest concentration required to kill the cysts.

Experimental Protocols

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent and is recommended by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Bacteria

1. Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Sterilize by filtration if necessary.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.

  • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Modified Broth Dilution for Acanthamoeba Trophozoites

1. Materials:

  • This compound powder

  • Sterile deionized water

  • Peptone-yeast extract-glucose (PYG) medium

  • Acanthamoeba trophozoites in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Inverted microscope

  • Incubator (30°C)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Acanthamoeba Inoculum Preparation:

    • Culture Acanthamoeba trophozoites in PYG medium.

    • Harvest trophozoites during the logarithmic growth phase.

    • Centrifuge the culture and wash the trophozoites with fresh PYG medium.

    • Count the trophozoites and adjust the concentration to 1 x 10⁵ trophozoites/mL in PYG medium.

3. Assay Procedure:

  • Perform serial dilutions of this compound in a 96-well plate as described in Protocol 1, using PYG medium instead of CAMHB.

  • Add 100 µL of the prepared Acanthamoeba inoculum to each well (except the sterility control).

  • Incubate the plate at 30°C for 48-72 hours.

4. Interpretation of Results:

  • Examine the wells using an inverted microscope. The MIC is the lowest concentration of this compound that causes a complete absence of motile trophozoites.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock Prepare Propamidine Stock Solution dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microorganism inoculum->inoculation dilution->inoculation incubate Incubate at Appropriate Temperature inoculation->incubate read Visually Inspect for Growth (Turbidity/Motility) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Propamidine_MoA cluster_cellular_targets Cellular Targets cluster_effects Inhibitory Effects propamidine This compound dna Microbial DNA propamidine->dna Intercalates topoisomerase Topoisomerase Enzymes propamidine->topoisomerase Inhibits polyamine Polyamine Biosynthesis propamidine->polyamine Disrupts replication_inhibition Inhibition of DNA Replication & Transcription dna->replication_inhibition enzyme_inhibition Inhibition of Enzyme Function topoisomerase->enzyme_inhibition polyamine_depletion Depletion of Polyamines polyamine->polyamine_depletion growth_inhibition Inhibition of Microbial Growth replication_inhibition->growth_inhibition enzyme_inhibition->growth_inhibition polyamine_depletion->growth_inhibition

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Propamidine Isethionate Cytotoxicity Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine compound widely used as an antiseptic and disinfectant, particularly in ophthalmology for the treatment of Acanthamoeba keratitis.[1][2] Despite its clinical use, understanding its cytotoxic profile is crucial for ensuring safety and efficacy. This document provides a detailed protocol for assessing the cytotoxicity of propamidine isethionate using a standard in vitro colorimetric assay, the MTT assay. Additionally, it summarizes key quantitative data and proposes a putative signaling pathway for its cytotoxic mechanism.

Mechanism of Action

This compound and other aromatic diamidines are known to exhibit broad-spectrum antimicrobial activity.[3] Their mechanism of action is believed to be multifaceted, primarily involving the inhibition of DNA, RNA, phospholipid, and protein synthesis. Emerging evidence suggests that these compounds can induce an apoptosis-like cell death pathway in target organisms.[4][5] This is often associated with mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[4][5][6] While the precise signaling cascade for this compound is not fully elucidated, it is hypothesized to involve the intrinsic apoptosis pathway, culminating in the activation of executioner caspases and subsequent cell death.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound across various cell lines, as would be determined by the subsequent protocol. This data is for illustrative purposes to demonstrate how results would be presented.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
Human Corneal Epithelial Cells (HCEC)Epithelial24150
Human Corneal Epithelial Cells (HCEC)Epithelial48110
Retinal Pigment Epithelial Cells (ARPE-19)Epithelial24200
Retinal Pigment Epithelial Cells (ARPE-19)Epithelial48165
Keratinocytes (HaCaT)Epithelial24250
Keratinocytes (HaCaT)Epithelial48190

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol is a widely accepted method for assessing cell viability and cytotoxicity.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound solution (sterile, appropriate solvent)

  • Target cell line (e.g., Human Corneal Epithelial Cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the solvent used for this compound) and a negative control (untreated cells in medium only).

    • Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Incubation with This compound (24h / 48h) Cell_Culture->Treatment Compound_Prep This compound Serial Dilutions Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation_MTT Incubate (2-4h) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis signaling_pathway cluster_cell Cell Propamidine Propamidine Isethionate Mitochondrion Mitochondrion Propamidine->Mitochondrion Induces Mitochondrial Membrane Depolarization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Propamidine Isethionate: A Promising Agent for Combating Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic with known antibacterial, antifungal, and antiprotozoal properties. While extensively documented for its efficacy in treating Acanthamoeba keratitis, its potential as an anti-biofilm agent against bacterial pathogens is an emerging area of interest. This document provides an overview of its potential applications in biofilm research, supported by established protocols to evaluate its efficacy.

Mechanism of Action: The primary antibacterial mechanism of propamidine isethionate is believed to involve the disruption of bacterial metabolism. Research has indicated that it inhibits the oxidation of nitrogenous compounds within the bacterial growth medium, thereby impeding cellular processes essential for survival and proliferation. While the direct impact on the extracellular polymeric substance (EPS) matrix and quorum sensing (QS) pathways in bacterial biofilms has not been extensively elucidated, its ability to interfere with fundamental metabolic activities suggests a strong potential for inhibiting biofilm formation and disrupting established biofilms. Its cationic nature may also facilitate interaction with negatively charged components of the bacterial cell membrane and biofilm matrix.

Potential Applications in Biofilm Research:

  • Inhibition of Biofilm Formation: this compound can be investigated for its ability to prevent the initial attachment of planktonic bacteria to surfaces, a critical first step in biofilm development.

  • Disruption of Mature Biofilms: Its potential to penetrate the EPS matrix and kill embedded bacteria in established biofilms warrants investigation.

  • Synergistic Activity: Studies have shown that this compound exhibits synergistic bactericidal activity when combined with other antimicrobials, such as polymyxin (B74138) B, against a range of bacteria including Pseudomonas aeruginosa and Staphylococcus aureus. This suggests its potential use in combination therapies to enhance the efficacy of conventional antibiotics against biofilm-associated infections.

  • Coating of Medical Devices: As a potential anti-biofilm agent, this compound could be explored for coating medical devices to prevent bacterial colonization and subsequent biofilm formation.

Quantitative Data Summary:

While specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound against a wide range of bacterial biofilms are not extensively published, the following table summarizes its known antibacterial activity against planktonic bacteria, which serves as a baseline for designing anti-biofilm studies.

OrganismPlanktonic MIC Range (µg/mL)Notes
Staphylococcus aureusAdditive to synergisticSynergistic inhibitory and bactericidal activity observed when combined with polymyxin B.
Pseudomonas aeruginosaSynergisticExhibited synergistic inhibitory and bactericidal activity in combination with polymyxin B.
Escherichia coliSynergisticSynergistic inhibitory and bactericidal activity demonstrated in combination with polymyxin B.
Proteus mirabilisSynergisticDisplayed synergistic inhibitory and bactericidal activity when combined with polymyxin B.
Enterobacter cloacaeSynergisticShowed synergistic inhibitory and bactericidal activity in combination with polymyxin B.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the anti-biofilm activity of this compound.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the growth medium in the wells of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic bacteria and wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Determination of MBIC: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

experimental_workflow_mbic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculation prep_bacteria->inoculation prep_compound Serial Dilution of This compound prep_compound->inoculation incubation Incubation (24-48h) inoculation->incubation washing1 Wash Planktonic Cells incubation->washing1 staining Crystal Violet Staining washing1->staining washing2 Wash Excess Stain staining->washing2 solubilization Solubilize Dye washing2->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance determine_mbic Determine MBIC read_absorbance->determine_mbic

Workflow for MBIC Determination.
Protocol 2: Assessment of Biofilm Metabolic Activity using MTT Assay

This protocol measures the viability of bacteria within the biofilm after treatment with this compound.

Materials:

  • Pre-formed biofilms in a 96-well plate (as per Protocol 1, steps 1-4)

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1.

  • Treatment: Remove the planktonic cells and add fresh medium containing different concentrations of this compound to the wells. Include untreated controls.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Washing: Remove the medium and wash the wells with PBS.

  • MTT Addition: Add 100 µL of MTT solution to each well and incubate in the dark for 3 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm.

  • Analysis: A reduction in absorbance compared to the untreated control indicates a decrease in metabolic activity and cell viability.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis form_biofilm Form Biofilm (24-48h) add_compound Add Propamidine Isethionate form_biofilm->add_compound incubate_treatment Incubate (24h) add_compound->incubate_treatment wash_wells Wash Wells incubate_treatment->wash_wells add_mtt Add MTT Solution wash_wells->add_mtt incubate_mtt Incubate (3h, dark) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_viability Analyze Viability read_absorbance->analyze_viability

Workflow for MTT Viability Assay.
Protocol 3: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.

Materials:

  • Chambered cover glass or other suitable imaging slides

  • Bacterial strain of interest

  • Growth medium

  • This compound solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium (B1200493) iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on the surface of the chambered cover glass in the presence or absence of sub-inhibitory concentrations of this compound for 24-48 hours.

  • Treatment (for mature biofilms): For mature biofilm disruption assays, grow the biofilm for 24-48 hours, then treat with this compound for a defined period (e.g., 24 hours).

  • Staining: Gently wash the biofilm with PBS and stain with the LIVE/DEAD™ kit according to the manufacturer's instructions. Typically, a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) is used.

  • Imaging: Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Image Analysis: Analyze the images to assess changes in biofilm thickness, cell density, and the ratio of live to dead cells.

Potential Signaling Pathway Interference

Biofilm formation is often regulated by quorum sensing (QS), a cell-to-cell communication mechanism. While the specific effects of this compound on QS are unknown, its interference with bacterial metabolism could indirectly impact the production of signaling molecules or the cellular response to these signals. The diagram below illustrates a generalized QS pathway in Gram-negative bacteria and potential points of inhibition for an anti-biofilm agent.

signaling_pathway cluster_cell Bacterial Cell synthase Signal Synthase receptor Intracellular Receptor signal_molecule Autoinducer (e.g., AHL) synthase->signal_molecule Synthesis gene_expression Target Gene Expression receptor->gene_expression biofilm_formation Biofilm Formation & Virulence Factor Production gene_expression->biofilm_formation signal_molecule->receptor Binding propamidine This compound (Potential Interference) propamidine->synthase Inhibition of Synthesis? propamidine->receptor Receptor Antagonism? propamidine->gene_expression Downregulation?

Generalized Quorum Sensing Pathway and Potential Inhibition.

These application notes and protocols provide a framework for investigating the anti-biofilm properties of this compound. Further research is warranted to fully characterize its efficacy and mechanism of action against bacterial biofilms, which could lead to novel therapeutic strategies for biofilm-associated infections.

Application Notes and Protocols: Preparing Propamidine Isethionate Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propamidine (B86517) is an aromatic diamidine with antiseptic and disinfectant properties.[1] Its isethionate salt, propamidine isethionate, is widely used in research for its antimicrobial activity, particularly against the protozoan Acanthamoeba, the causative agent of Acanthamoeba keratitis.[2][3] It also possesses bacteriostatic capabilities against a variety of organisms, including antibiotic-resistant staphylococci and some Gram-negative bacilli.[1][4] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory setting, ensuring reproducibility and accuracy in experimental results.

Physicochemical Properties and Solubility

This compound is a guanidinium (B1211019) salt, appearing as a white to off-white solid powder.[2][5] Understanding its physical and chemical properties is crucial for accurate solution preparation.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 140-63-6 [2]
Molecular Formula C₂₁H₃₂N₄O₁₀S₂ [5]
Molecular Weight 564.63 g/mol [2]
Appearance White to off-white solid [2]
Solubility (DMSO) 125 mg/mL (221.38 mM) [2]
Solubility (Water) Low (Propamidine base: 0.0586 mg/mL) [6]

| Purity | >95% (typical) |[4] |

Note: The use of newly opened, non-hygroscopic DMSO is recommended as moisture can significantly impact solubility.[2] Ultrasonic assistance may be required to fully dissolve the compound in DMSO.[2]

Protocols for Solution Preparation and Storage

Accurate preparation of stock and working solutions is fundamental for reliable experimental outcomes.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Due to its low aqueous solubility, a high-concentration primary stock solution is best prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (CAS: 140-63-6)

  • Anhydrous/low-moisture DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL, or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Determine Required Mass: Calculate the mass of this compound powder needed to achieve the desired stock concentration and volume. Use the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weighing: Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube or directly into the storage vessel on an analytical balance.

  • Solvent Addition: Add the required volume of high-purity DMSO to the powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 2-3 minutes. If the powder does not fully dissolve, use an ultrasonic water bath for 10-15 minutes until the solution is clear.[2]

  • Aliquotting: Dispense the stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots under the appropriate conditions as outlined in Table 3.

Table 2: Quick Calculation Guide for a 100 mM this compound Stock Solution in DMSO

Desired Final Volume Mass of this compound Required
1 mL 56.46 mg
5 mL 282.32 mg

| 10 mL | 564.63 mg |

Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A 1. Calculate Mass (Molarity x Volume x MW) B 2. Weigh Powder Accurately A->B C 3. Add DMSO (Anhydrous) B->C D 4. Dissolve Completely (Vortex / Sonicate) C->D E 5. Aliquot into Single-Use Tubes D->E F 6. Store at Recommended Temperature E->F

Caption: Workflow for preparing and storing this compound stock solutions.

Protocol 2: Preparation of Aqueous Working Solutions

Working solutions are typically prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium immediately before use.

Procedure:

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous medium using the dilution formula: C₁V₁ = C₂V₂.

  • Add the calculated volume of the stock solution to the final volume of the buffer or medium.

  • Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Crucially, observe the solution for any signs of precipitation. If cloudiness or precipitate forms, the concentration may be too high for the aqueous solvent. Consider lowering the final concentration.

  • Use the freshly prepared working solution immediately for your experiment.

Table 3: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid Powder 4°C (sealed, away from moisture) Long-term [2]
Stock Solution in DMSO -20°C (sealed) Up to 1 month [2]
Stock Solution in DMSO -80°C (sealed) Up to 6 months [2]

| Aqueous Working Solution | 2-8°C | Use immediately; do not store | General Lab Practice |

Application Protocol Example: In Vitro Antimicrobial Susceptibility Testing

This compound is frequently evaluated for its antimicrobial efficacy. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Cysticidal Concentration (MCC) against Acanthamoeba species, adapted from published methodologies.[7][8]

Protocol 3: Broth Microdilution Assay for MIC/MCC Determination

Objective: To determine the lowest concentration of this compound that inhibits the growth of Acanthamoeba trophozoites (MIC) and kills the cysts (MCC).

Materials:

  • Acanthamoeba culture (trophozoites or cysts)

  • Axenic culture medium or non-nutrient agar (B569324) (NNA) plates with a lawn of heat-killed E. coli

  • This compound working solutions (serially diluted)

  • Sterile 96-well microtiter plates

  • Phosphate-buffered saline (PBS) or Page's amoeba saline (PAS)

  • Incubator (25-30°C)

  • Inverted microscope

Experimental Workflow:

G A 1. Prepare Serial Dilutions of this compound B 2. Add Acanthamoeba Cysts to each well A->B C 3. Incubate for 24 hours (or longer) B->C D 4. Wash Cysts 3x with PAS to remove drug C->D E 5. Plate Washed Cysts onto NNA with E. coli D->E F 6. Incubate plates for up to 14 days E->F G 7. Observe for Trophozoite Growth (Excystment) F->G H 8. Determine MCC (Lowest concentration with no growth) G->H G cluster_membrane Cell Membrane / Mitochondria cluster_dna Nucleus cluster_outcome Cellular Outcome Propamidine Propamidine Isethionate Membrane Membrane Disruption Propamidine->Membrane Mito Mitochondrial Membrane Potential Disruption Propamidine->Mito DNA DNA Intercalation & Topoisomerase Inhibition Propamidine->DNA Death Cell Death (Amoebicidal/Cysticidal) Membrane->Death ATP ATP Depletion Mito->ATP Replication Inhibition of DNA Replication & Transcription DNA->Replication Replication->Death ATP->Death

References

Application Notes and Protocols: In Vitro Analysis of Propamidine Isethionate and Neomycin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine compound recognized for its antiseptic and disinfectant properties. It exhibits bacteriostatic activity against a range of organisms, particularly Gram-positive bacteria.[1][2] Its precise mechanism of action at a molecular level is not fully elucidated but is understood to involve disruption of bacterial cell membranes. Neomycin, an aminoglycoside antibiotic, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[3][4][5] This binding interferes with protein synthesis, leading to the production of non-functional proteins and ultimately bacterial cell death.[3][4][5]

The combination of propamidine isethionate and neomycin has been clinically utilized, notably in the treatment of Acanthamoeba keratitis.[6] However, there is a conspicuous absence of publicly available in vitro studies quantifying the antibacterial synergy of this specific combination against common bacterial pathogens. This document provides a comprehensive protocol for determining the in vitro interaction between this compound and neomycin using the checkerboard microdilution assay, a standard method for evaluating antimicrobial synergy.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

While no direct studies on the combined in vitro activity of this compound and neomycin against bacteria were identified, the following table summarizes reported MICs for neomycin against common bacterial species. This data can serve as a foundational reference for designing synergy studies. Information on the antibacterial MICs of this compound is limited in the available literature.

Table 1: Reported Minimum Inhibitory Concentrations (MICs) for Neomycin

Bacterial SpeciesNeomycin MIC Range (µg/mL)Reference(s)
Pseudomonas aeruginosa4 - >100[7]
Staphylococcus aureusData not consistently reported in ranges; resistance is noted.[8][9][10]

Note: MIC values can be highly strain-dependent and can be influenced by the testing methodology.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound and neomycin individually against the selected bacterial strains.

Materials:

  • This compound powder

  • Neomycin sulfate (B86663) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and neomycin in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the stock solutions using a 0.22 µm filter.

  • Bacterial Inoculum Preparation: Culture the bacterial strain on an appropriate agar (B569324) plate overnight at 37°C. Aseptically transfer several colonies into sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate to test a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

II. Checkerboard Microdilution Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between this compound and neomycin.

Materials:

  • Materials listed for MIC determination.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, add CAMHB to all wells.

  • Drug Dilution:

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of neomycin.

    • The resulting matrix of wells will contain various combinations of the two agents.

    • Include a row with only this compound dilutions and a column with only neomycin dilutions to re-determine the MIC of each agent alone.

    • Include a growth control and a sterility control.

  • Inoculation: Inoculate each well with the bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Propamidine (A) = MIC of Propamidine in combination / MIC of Propamidine alone

      • FIC of Neomycin (B) = MIC of Neomycin in combination / MIC of Neomycin alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Propamidine (A) + FIC of Neomycin (B)

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis stock_prop Propamidine Stock plate 96-Well Plate Setup stock_prop->plate stock_neo Neomycin Stock stock_neo->plate inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculation inoculum->inoculate dilution Serial Dilutions (Propamidine & Neomycin) plate->dilution dilution->inoculate incubate Incubation (37°C, 18-24h) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC read_mic->calc_fic calc_fici Calculate FICI calc_fic->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

signaling_pathway cluster_prop This compound cluster_neo Neomycin cluster_effect Bacterial Cell prop Propamidine membrane Bacterial Cell Membrane prop->membrane Targets disruption Membrane Disruption membrane->disruption cell_death Bacteriostatic/Bactericidal Effect disruption->cell_death neo Neomycin ribosome 30S Ribosomal Subunit neo->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis protein_synthesis->cell_death

Caption: Proposed mechanisms of action for propamidine and neomycin.

References

Application Notes and Protocols for Propamidine Isethionate in Corneal Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine antiseptic and disinfectant agent. It is notably used in ophthalmology for the treatment of Acanthamoeba keratitis, a severe corneal infection. Beyond its recognized amoebicidal properties, understanding its effects on corneal cells is crucial for optimizing treatment regimens and developing new therapeutic strategies. These application notes provide a summary of the known effects of propamidine isethionate on corneal cell lines and detailed protocols for key in vitro experiments.

Mechanism of Action

The primary mechanism of action for this compound involves altering the structure and permeability of the cell membrane.[1] This disruption of the cell membrane leads to the denaturation of cytoplasmic contents and interference with cellular synthesis pathways, including those for DNA, RNA, phospholipids, and proteins.[2] While its amoebicidal effects are well-documented, its specific interactions with signaling pathways in mammalian corneal cells are less characterized but are understood to stem from its impact on cell membrane integrity and cellular homeostasis.

Effects on Corneal Cell Lines

This compound exhibits a time- and concentration-dependent toxicity profile on corneal cells.[3] In vitro studies have demonstrated its impact on the viability, proliferation, and migration of various corneal cell types, including human corneal epithelial cells (HCECs), keratocytes, and endothelial cells.

Data Presentation

Table 1: Summary of this compound Effects on Corneal Cell Viability

Cell TypeAssayConcentration RangeKey FindingsReference
Human Corneal Epithelial Cells (HCECs), Keratocytes, Endothelial CellsXTT Assay3.9x10⁻⁴ - 0.1%This compound showed better viability compared to PHMB and HD.
Primary Human KeratocytesWST-1 Assay, Impedance AnalysisNot specifiedThis compound is more harmful to cells than chlorhexidine (B1668724) with prolonged exposure.[3]
Rabbit Corneal Epithelial and Endothelial CellsNot specified>31.25 µg/mlRelatively nontoxic at lower concentrations with short-term contact. Higher concentrations are more toxic than pentamidine.[4]

Table 2: Summary of this compound Effects on Corneal Cell Proliferation and Migration

Cell TypeAssayConcentration RangeKey FindingsReference
Human Corneal Epithelial Cells (HCECs), KeratocytesBrdU Assay3.9x10⁻⁴ - 0.1%Diamidines, including this compound, reduce proliferation more than biguanides.
KeratocytesWound Healing Assay3.9x10⁻⁴ - 0.1%This compound significantly reduces keratocyte migration.

Experimental Protocols

Cell Viability Assessment using WST-1 Assay

This protocol is for determining the cytotoxicity of this compound on human corneal epithelial cells (HCECs).

Materials:

  • Human Corneal Epithelial Cells (HCECs)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed HCECs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound solution. Include untreated wells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. Use wells with medium and WST-1 but no cells as a blank.

  • Calculate cell viability as a percentage of the untreated control.

Cell Migration Assessment using Scratch (Wound Healing) Assay

This protocol is for evaluating the effect of this compound on the migration of human keratocytes.

Materials:

  • Human Keratocytes

  • 6-well or 12-well tissue culture plates

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed keratocytes in a 6-well or 12-well plate and grow to 100% confluence.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells twice with serum-free medium to remove detached cells.

  • Add fresh culture medium containing the desired concentration of this compound. Use medium without the compound as a control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time compared to the initial scratch area.

Signaling Pathways and Visualizations

This compound's primary interaction with the cell membrane can trigger a cascade of intracellular events. While specific signaling pathway studies for this compound in corneal cells are limited, its known cytotoxic effects suggest the involvement of apoptosis.

G Conceptual Workflow for In Vitro Corneal Cell Studies with this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Corneal Cell Culture (Epithelial, Keratocytes) Exposure Exposure of Cells to This compound CellCulture->Exposure PropamidinePrep This compound Solution Preparation PropamidinePrep->Exposure Viability Cell Viability Assay (WST-1, XTT) Exposure->Viability Proliferation Proliferation Assay (BrdU) Exposure->Proliferation Migration Migration Assay (Scratch Assay) Exposure->Migration Apoptosis Apoptosis Assay (Caspase-3 Activity) Exposure->Apoptosis Cytotoxicity Cytotoxicity Profile Viability->Cytotoxicity WoundHealing Wound Healing Effects Proliferation->WoundHealing Migration->WoundHealing ApoptoticMechanism Apoptotic Mechanism Apoptosis->ApoptoticMechanism

Caption: Experimental workflow for studying this compound effects.

The disruption of the cell membrane by this compound can lead to cellular stress and initiate apoptosis. One of the key executioner caspases in the apoptotic pathway is caspase-3. Increased activity of caspase-3 is a hallmark of apoptosis.

G Proposed Apoptotic Signaling Pathway Induced by this compound in Corneal Cells Propamidine This compound Membrane Cell Membrane Disruption (Increased Permeability) Propamidine->Membrane Stress Cellular Stress Membrane->Stress Mitochondria Mitochondrial Pathway (Hypothesized) Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Propamidine Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamidine (B86517) isethionate is an aromatic diamidine compound known for its antiseptic and antimicrobial properties, particularly against Acanthamoeba species, the causative agent of Acanthamoeba keratitis.[1][2] Its mechanism of action involves the disruption of cellular integrity and function. At the molecular level, propamidine isethionate is understood to interact with cellular membranes, leading to damage of cellular components and respiratory enzymes.[3] Furthermore, related diamidines are known to intercalate with DNA, inhibit topoisomerases, and disrupt mitochondrial membrane potential, ultimately inducing programmed cell death, or apoptosis.[4][5]

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. It enables the rapid and quantitative measurement of cellular characteristics such as apoptosis, cell cycle distribution, and mitochondrial membrane potential. This application note provides detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound treatment, offering valuable insights for research and drug development.

Data Presentation

The following tables present illustrative quantitative data representing expected outcomes from flow cytometry analysis of a hypothetical mammalian cell line (e.g., human corneal epithelial cells) treated with this compound for 24 hours.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1075.6 ± 3.515.8 ± 2.28.6 ± 1.9
This compound2542.1 ± 4.238.4 ± 3.719.5 ± 2.8
This compound5015.8 ± 2.955.3 ± 5.128.9 ± 4.3

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control065.4 ± 2.820.1 ± 1.514.5 ± 1.31.8 ± 0.4
This compound1068.2 ± 3.115.3 ± 1.912.5 ± 1.74.0 ± 0.9
This compound2555.7 ± 4.510.8 ± 2.120.3 ± 3.313.2 ± 2.5
This compound5040.1 ± 5.18.2 ± 1.825.5 ± 4.226.2 ± 3.9

Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Dye

Treatment GroupConcentration (µM)High ΔΨm (Red Fluorescence) (%)Low ΔΨm (Green Fluorescence) (%)
Vehicle Control092.8 ± 3.37.2 ± 1.1
This compound1078.5 ± 4.121.5 ± 2.5
This compound2551.2 ± 5.648.8 ± 4.9
This compound5022.6 ± 3.977.4 ± 6.2
FCCP (Positive Control)105.4 ± 1.594.6 ± 2.3

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use FITC (for Annexin V) and PE or a similar channel (for PI) for detection.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS, pH 7.4

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Use appropriate software to model the cell cycle phases.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[12][13][14]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS, pH 7.4

  • JC-1 Dye Solution

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described in Protocol 1. Include a positive control group treated with FCCP for 10-15 minutes before harvesting.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 µL of complete medium containing JC-1 dye at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash once with PBS.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS.

  • Analysis: Analyze immediately by flow cytometry, detecting the green fluorescence (monomers) in the FITC channel and the red fluorescence (aggregates) in the PE channel. Calculate the ratio of red to green fluorescence to quantify changes in ΔΨm.

Visualizations

G cluster_0 Cell Treatment & Preparation cluster_1 Flow Cytometry Staining Protocols cluster_2 Data Acquisition & Analysis start Seed Cells in Culture Plate treat Treat with this compound start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with PBS harvest->wash apoptosis Apoptosis Staining (Annexin V/PI) wash->apoptosis cell_cycle Cell Cycle Staining (PI/RNase) wash->cell_cycle mmp MMP Staining (JC-1) wash->mmp acquire Acquire Data on Flow Cytometer apoptosis->acquire cell_cycle->acquire mmp->acquire analyze Analyze Cellular Effects (Apoptosis, Cell Cycle, ΔΨm) acquire->analyze G cluster_membrane Cellular Membranes cluster_dna DNA Interaction propamidine This compound membrane Plasma & Mitochondrial Membrane Disruption propamidine->membrane dna DNA Intercalation & Topoisomerase Inhibition propamidine->dna mmp Loss of Mitochondrial Membrane Potential (ΔΨm) membrane->mmp cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna->cell_cycle_arrest caspase Caspase Activation mmp->caspase ps Phosphatidylserine (PS) Externalization caspase->ps dna_frag DNA Fragmentation caspase->dna_frag apoptosis Apoptosis ps->apoptosis dna_frag->apoptosis G cluster_input cluster_staining cluster_output cell_pop Treated Cell Population stain Annexin V-FITC (Green) Propidium Iodide (Red) cell_pop->stain q1 Q1: Necrotic (Annexin V- / PI+) stain->q1 q2 Q2: Late Apoptotic (Annexin V+ / PI+) stain->q2 q3 Q3: Viable (Annexin V- / PI-) stain->q3 q4 Q4: Early Apoptotic (Annexin V+ / PI-) stain->q4

References

Troubleshooting & Optimization

Propamidine Isethionate Solubility in Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with propamidine (B86517) isethionate in cell culture media.

Troubleshooting Guide

Researchers may face challenges with propamidine isethionate precipitating out of solution, especially in complex mixtures like cell culture media. This guide offers a systematic approach to diagnosing and resolving these issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing this compound solubility problems.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Stock Solution cluster_3 Investigation of Culture Medium & Dilution cluster_4 Resolution Strategies A Precipitate observed in culture medium after adding this compound B Verify stock solution concentration and clarity A->B C Check culture medium for pre-existing precipitates A->C D Review final concentration of this compound A->D E Was the stock solution freshly prepared? B->E F What solvent was used for the stock solution? B->F G Was the stock solution stored correctly? B->G H At what temperature was the medium during dilution? C->H I Was the this compound added directly to supplemented medium? C->I N Test a lower final concentration D->N K Prepare fresh stock solution in an appropriate solvent (e.g., DMSO, water) E->K If no F->K If inappropriate solvent G->K If stored improperly L Pre-warm medium to 37°C before adding the compound H->L If cold M Add this compound to basal medium before adding supplements like FBS I->M If yes J Is the medium heavily supplemented (e.g., high serum concentration)? J->M O Filter the final medium after adding this compound K->O L->O M->O N->O

Caption: A troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in water and DMSO. For cell culture applications, preparing a concentrated stock solution in sterile, nuclease-free water or DMSO is recommended. A stock solution in DMSO can typically be made at a higher concentration and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I observed a precipitate after adding my this compound stock solution to the culture medium. What could be the cause?

A2: Precipitation upon addition to culture medium can be due to several factors:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific medium.

  • Interaction with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and buffers. This compound, being a salt, may interact with components like phosphates or bicarbonates, leading to the formation of insoluble complexes.

  • Temperature Effects: Adding a cold stock solution to a cold medium can decrease the solubility of the compound.

  • pH Changes: The addition of the stock solution might alter the local pH of the medium, affecting the solubility of this compound.

Q3: How can I prevent precipitation when preparing my working solution of this compound in culture medium?

A3: To prevent precipitation, consider the following steps:

  • Pre-warm the medium: Warm your basal culture medium to 37°C before adding the this compound stock solution.

  • Dilute in Basal Medium First: Add the required volume of your stock solution to the basal medium (e.g., DMEM, RPMI-1640) before adding supplements like Fetal Bovine Serum (FBS) or other growth factors.

  • Add Dropwise and Mix: Add the stock solution slowly, drop by drop, while gently swirling the medium to ensure rapid and even dispersion.

  • Use a Lower Stock Concentration: If you are using a very high concentration stock, consider preparing a lower concentration stock to reduce the solvent shock upon dilution.

Q4: Is it better to dissolve this compound in water or DMSO for my cell culture experiments?

A4: Both solvents are viable options.

  • Water: A good choice if you are concerned about the potential cytotoxic effects of DMSO on your cells. However, the maximum achievable stock concentration may be lower.

  • DMSO: Allows for a higher concentration stock solution, which can be beneficial for high-throughput screening or when a very high final concentration is needed. It is crucial to ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically below 0.5%).

Q5: Can I filter my culture medium after adding this compound to remove any precipitate?

A5: Yes, you can filter the final prepared medium using a 0.22 µm sterile filter. This will remove any insoluble precipitates. However, it is important to consider that this may also reduce the final concentration of your active compound if a significant amount has precipitated. It is best to first optimize the dissolution procedure to minimize precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 564.63 g/mol )[1]

  • Sterile, nuclease-free water or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For a 10 mM stock solution in 1 ml:

    • Mass (g) = 0.010 mol/L * 0.001 L * 564.63 g/mol = 0.0056463 g = 5.65 mg

  • Weigh out 5.65 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 ml of sterile water or DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, especially for aqueous solutions.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C. Aqueous solutions are generally best stored at -20°C for shorter periods, while DMSO stocks are more stable at -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol outlines the steps for diluting the stock solution into a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile serological pipettes and tubes

Procedure:

  • Pre-warm the basal culture medium and supplements to 37°C in a water bath.

  • In a sterile tube, add the required volume of pre-warmed basal medium.

  • Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 ml of a 10 µM working solution:

    • V1 = (10 µM * 10 ml) / 10,000 µM = 0.01 ml = 10 µl

  • While gently swirling the basal medium, add the calculated volume (10 µl) of the stock solution dropwise.

  • Add the required supplements (e.g., FBS, antibiotics) to the medium containing this compound.

  • Gently mix the final solution by inverting the tube or pipetting up and down.

  • If any precipitate is observed, the solution can be filtered through a 0.22 µm sterile filter.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterSolubleSolubility can be enhanced with gentle warming.
DMSO125 mg/mL (221.38 mM)Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.
EthanolSparingly solubleNot a recommended primary solvent for stock solutions.
PBS (Phosphate Buffered Saline)Potentially lower solubilityThe phosphate (B84403) ions in PBS may interact with this compound, leading to precipitation, especially at higher concentrations.

Signaling Pathways and Logical Relationships

This compound exerts its antimicrobial effects through multiple mechanisms. The diagram below illustrates its proposed mechanism of action.

G A This compound B Cellular Uptake A->B C DNA Intercalation B->C E Disruption of Mitochondrial Membrane Potential B->E D Inhibition of DNA Replication & Transcription C->D G Cell Death D->G F Inhibition of ATP Production E->F F->G

Caption: Proposed mechanism of action of this compound.

References

Technical Support Center: Overcoming Propamidine Isethionate Resistance in Acanthamoeba

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with propamidine (B86517) isethionate resistance in Acanthamoeba.

Troubleshooting Guides

Issue 1: High Variability in Anti-amoebic Susceptibility Testing Results

Question: We are observing inconsistent Minimum Inhibitory Concentration (MIC) or Minimum Cysticidal Concentration (MCC) values for propamidine isethionate against our Acanthamoeba isolates. What could be the cause?

Answer: Variability in susceptibility testing can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Standardize Inoculum Preparation:

    • Ensure a consistent number of trophozoites or cysts are used in each assay. Use a hemocytometer for accurate cell counting.

    • For cyst production, incubate trophozoites on non-nutrient agar (B569324) with E. coli for at least 7 days to ensure mature, resistant cysts are formed.[1]

  • Verify Drug Concentration and Stability:

    • Prepare fresh dilutions of this compound for each experiment from a stock solution.

    • Verify the chemical integrity of the drug stock if it has been stored for an extended period.

  • Control for Strain-Specific Differences:

    • Acanthamoeba species and even different isolates of the same species can exhibit significant differences in drug sensitivity.[2]

    • If working with multiple isolates, test them in parallel to compare their susceptibility profiles directly.

  • Optimize Assay Conditions:

    • Maintain a consistent incubation temperature and duration. For MCC assays, a 24-hour exposure to the drug is a common starting point, followed by a 14-day observation period for excystment.[3][4]

    • Ensure complete removal of the drug by washing the cysts thoroughly before plating on non-nutrient agar.[3][4]

Issue 2: Acanthamoeba Cysts Remain Viable After Treatment with this compound

Question: Our experiments show that this compound is effective against Acanthamoeba trophozoites but not against the cyst stage. How can we address this?

Answer: The resistance of the Acanthamoeba cyst stage is a well-documented challenge.[5] this compound can be weakly cysticidal against some strains.[6][7][8] Consider the following strategies:

  • Combination Therapy:

    • The combination of a diamidine like this compound with a biguanide (B1667054) such as polyhexamethylene biguanide (PHMB) or chlorhexidine (B1668724) has been shown to be more effective than monotherapy.[1]

    • Test various combinations and concentrations to identify synergistic effects against the cyst stage.

  • Alternative Diamidines:

    • The cysticidal activity of diamidines can be influenced by the length of the alkyl chain connecting the two benzene (B151609) rings.[6][7][8]

    • Hexamidine and octamidine have demonstrated greater cysticidal activity than propamidine against some strains due to their increased lipophilicity, which facilitates diffusion across the cyst wall.[6][7][8]

  • Novel Therapeutic Approaches:

    • Explore the use of agents that can disrupt the cyst wall, such as cellulase (B1617823) enzymes, in combination with this compound.

    • Investigate repurposed drugs that may exhibit cysticidal activity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound against Acanthamoeba?

A1: this compound, an aromatic diamidine, is thought to have a multi-faceted mechanism of action. It can inhibit the synthesis of DNA, RNA, phospholipids, and proteins.[9] Additionally, as a cationic surface-active agent, it can interact with the negatively charged plasma membrane of the amoeba, leading to structural damage, increased permeability, and cell death.[6][7][9]

Q2: Are there standardized protocols for in vitro susceptibility testing of Acanthamoeba?

A2: While there is no single universally adopted standard, several well-established protocols are used by researchers. The Minimum Cysticidal Concentration (MCC) assay is a common method to determine the efficacy of a compound against the resistant cyst stage. This typically involves exposing a known number of cysts to serial dilutions of the drug, followed by washing and plating on a non-nutrient agar lawn of E. coli to observe for excystment and trophozoite growth.[1][3][4]

Q3: How can I obtain Acanthamoeba isolates for my research?

A3: Acanthamoeba strains can be obtained from culture collections such as the American Type Culture Collection (ATCC). Clinical isolates may be obtained from patients with Acanthamoeba keratitis, often from corneal scrapings.[10] Environmental isolates can be cultured from soil and water samples.

Q4: What are the primary safety precautions when working with Acanthamoeba in the laboratory?

A4: Acanthamoeba is a Biosafety Level 2 (BSL-2) organism. Standard BSL-2 practices should be followed, including the use of personal protective equipment (lab coat, gloves, eye protection) and working within a biological safety cabinet. All contaminated materials should be decontaminated, typically by autoclaving, before disposal.

Quantitative Data

Table 1: Minimum Cysticidal Concentrations (MCC) of Various Anti-amoebic Agents Against Acanthamoeba Isolates

AgentAcanthamoeba Species/IsolateMean MCC (µg/mL)Reference
This compoundEnvironmental Isolates296.8[3]
Clinical Isolates666.66[4]
A. castellanii>1000[2]
A. polyphaga>250[2]
A. hatchetti>31.25[2]
ChlorhexidineEnvironmental Isolates10.9[3]
Clinical Isolates33.33[4]
HexamidineAcanthamoeba StrainsNot specified, but greater cysticidal activity than propamidine[1]
Pentamidine (B1679287)A. castellanii>125[2]
A. polyphaga>250[2]
A. hatchetti>62.5[2]

Experimental Protocols

Protocol 1: Determination of Minimum Cysticidal Concentration (MCC)

This protocol is adapted from methodologies described in several studies.[1][3][4]

Materials:

  • Acanthamoeba cysts

  • This compound and other test compounds

  • Sterile Page's amoeba saline (PAS)

  • Non-nutrient agar (NNA) plates

  • Heat-killed Escherichia coli

  • 96-well microtiter plates

  • Sterile distilled water

  • Inverted microscope

Methodology:

  • Preparation of Acanthamoeba Cysts:

    • Culture Acanthamoeba trophozoites in an appropriate axenic medium.

    • To induce encystment, wash the trophozoites with PAS and plate them on NNA plates coated with a lawn of heat-killed E. coli.

    • Incubate the plates at 30-32°C for at least 7 days to allow for the formation of mature cysts.

    • Harvest the cysts by scraping the agar surface and resuspending them in sterile distilled water.

    • Count the cysts using a hemocytometer and adjust the concentration to a standard suspension (e.g., 1 x 10^5 cysts/mL).

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of this compound and other test compounds in sterile distilled water in a 96-well microtiter plate.

    • Include a drug-free control well containing only sterile distilled water.

  • Exposure of Cysts to Drugs:

    • Add a standardized suspension of Acanthamoeba cysts to each well of the microtiter plate.

    • Incubate the plate at 30°C for 24 hours.

  • Washing and Plating:

    • After the 24-hour exposure, transfer the contents of each well to a sterile microcentrifuge tube.

    • Centrifuge the tubes to pellet the cysts.

    • Carefully aspirate the supernatant and wash the cysts three times with sterile PAS to remove any residual drug.

    • After the final wash, resuspend the cyst pellet in a small volume of PAS.

    • Inoculate the entire cyst suspension onto an NNA plate freshly coated with a lawn of heat-killed E. coli.

  • Observation and MCC Determination:

    • Incubate the NNA plates at 30°C.

    • Observe the plates daily for up to 14 days using an inverted microscope for the emergence of trophozoites (excystment) and subsequent replication.

    • The MCC is defined as the lowest concentration of the drug that results in no excystment and trophozoite replication after the 14-day incubation period.[3][4]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Drug Exposure cluster_readout Phase 3: Viability Assessment culture Culture Acanthamoeba Trophozoites encystment Induce Encystment (NNA + E. coli, 7 days) culture->encystment harvest Harvest and Count Cysts encystment->harvest exposure Expose Cysts to Drug (24 hours) harvest->exposure dilution Prepare Serial Drug Dilutions (this compound) dilution->exposure wash Wash Cysts (3x with PAS) exposure->wash plate Plate on NNA + E. coli wash->plate observe Incubate and Observe (Up to 14 days) plate->observe mcc Determine MCC observe->mcc

Caption: Workflow for Determining Minimum Cysticidal Concentration (MCC).

signaling_pathway cluster_drug This compound cluster_cell Acanthamoeba Cell propamidine Propamidine (Cationic Molecule) membrane Cell Membrane (Negatively Charged) propamidine->membrane Electrostatic Interaction dna_rna DNA/RNA Synthesis propamidine->dna_rna Inhibition protein Protein Synthesis propamidine->protein Inhibition lysis Membrane Disruption & Cell Lysis membrane->lysis Leads to

Caption: Proposed Mechanism of Action of this compound.

References

Technical Support Center: Managing Propamidine Isethionate Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to manage and mitigate the in vitro cytotoxicity of propamidine (B86517) isethionate.

Frequently Asked Questions (FAQs)

Q1: What is propamidine isethionate and why is it cytotoxic?

This compound is an aromatic diamidine antiseptic agent used against various microorganisms. Its cytotoxicity is a known characteristic, particularly at effective antimicrobial concentrations.[1][2] As a cationic molecule, its toxicity is likely linked to interactions with the negatively charged cell membrane, potentially leading to membrane disruption, induction of reactive oxygen species (ROS), and subsequent oxidative stress.[3][4]

Q2: What are the primary mechanisms of this compound-induced cell death?

While the exact pathway is not fully elucidated for propamidine specifically, related compounds and cationic molecules often induce cytotoxicity through:

  • Oxidative Stress: Generation of ROS that damages cellular components.[3]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (ΔΨm), leading to decreased ATP production and release of pro-apoptotic factors.[5][6]

  • Apoptosis: Programmed cell death, often characterized by caspase activation.[7][8]

  • Plasma Membrane Damage: Increased permeability of the cell membrane, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).[9]

Q3: How does the cytotoxicity of this compound compare to other diamidines like pentamidine (B1679287)?

Studies have shown that the relative toxicity can depend on the cell type or organism being tested. However, at effective amoebicidal concentrations, this compound has been reported to be more toxic than pentamidine, indicating a lower therapeutic index.[1][10]

Troubleshooting Guide

Problem 1: I'm observing excessively high and rapid cell death in my cultures, even at low concentrations of this compound.

  • Possible Cause 1: Sub-optimal Cell Health. Stressed cells are more susceptible to drug-induced toxicity.[9]

    • Solution: Ensure your cells are healthy before starting the experiment. Use cells from a low passage number, confirm they are free from contamination, and ensure they are seeded at an optimal density.

  • Possible Cause 2: High Sensitivity of Cell Line. Different cell lines exhibit varying sensitivities to chemical compounds.

    • Solution: Perform a literature search to see if your cell line is known to be particularly sensitive. Consider testing a more resistant cell line in parallel if your experimental design allows.

  • Possible Cause 3: Inaccurate Compound Concentration. Errors in serial dilutions can lead to unintentionally high concentrations.

    • Solution: Prepare fresh dilutions of this compound for each experiment and double-check all calculations.

Problem 2: My cytotoxicity assay results (e.g., MTT, PrestoBlue®) are highly variable between replicate wells.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Pipette carefully and consistently into the center of each well.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Bubbles in Wells. Bubbles can interfere with absorbance or fluorescence readings.[9]

    • Solution: Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed with a sterile pipette tip before reading the plate.[9]

Problem 3: I want to use propamidine for its primary effect but need to reduce its off-target cytotoxicity. What strategies can I try?

  • Strategy 1: Optimize Concentration and Exposure Time. Cytotoxicity is often dose- and time-dependent.

    • Action: Perform a matrix experiment testing a range of concentrations and incubation times to find a window where the desired effect is achieved with minimal cell death.[9]

  • Strategy 2: Co-treatment with Antioxidants. If oxidative stress is a mechanism, antioxidants may be protective.[9]

    • Action: Co-treat cells with propamidine and an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[9][11] Note that the timing of antioxidant treatment can be critical; some studies show that treatment after the initial insult can be effective.[3]

  • Strategy 3: Serum Concentration. The presence of serum proteins can sometimes sequester a portion of the drug, reducing its effective concentration.

    • Action: If your protocol allows, test the effect of varying serum concentrations in your media. Be aware this can also affect the primary activity of the compound.

Quantitative Data Summary

The following tables provide a summary of reported cytotoxic concentrations for propamidine and a hypothetical example of how to present data when testing mitigating agents.

Table 1: Reported In Vitro Cytotoxicity of this compound and Pentamidine Isethionate

CompoundOrganism/Cell LineEffective Concentration / IC50NotesSource
This compound Acanthamoeba castellanii> 1,000 µg/mLLess effective than pentamidine.[1][10]
This compound Acanthamoeba polyphaga> 250 µg/mLEquivalent potency to pentamidine.[1][10]
This compound Acanthamoeba hatchetti> 31.25 µg/mLMore effective than pentamidine.[1][10]
Pentamidine Isethionate Acanthamoeba T4 (Trophozoite)IC50: 97.4 µM (24h), 60.99 µM (48h)-[10]
Pentamidine Isethionate Acanthamoeba T4 (Cyst)IC50: 470 µM (24h), 175.5 µM (48h)-[10]
Pentamidine Isethionate Vero CellsIC50: 115.4 µM (24h), 87.42 µM (48h)Mammalian cell line for toxicity reference.[10]

Table 2: Hypothetical Data - Effect of Antioxidant (N-Acetylcysteine) on this compound Cytotoxicity in a Human Corneal Epithelial Cell Line (HCE-T)

Treatment GroupCell Viability (% of Control)Fold-Increase in Viability (vs. Propamidine alone)
Vehicle Control 100 ± 4.5%-
This compound (100 µM) 45 ± 3.8%-
NAC (1 mM) 98 ± 5.1%-
Propamidine (100 µM) + NAC (1 mM) 75 ± 4.2%1.67

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound (and any co-treatments like antioxidants) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.[9]

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.[9]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[9]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[9]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH released from damaged cells into the culture medium, serving as an index of plasma membrane damage.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to have a "Maximum LDH Release" control group, where cells are treated with a lysis buffer provided with the assay kit 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Treat with this compound as desired.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE™). Combine all cells from the same well and centrifuge.

  • Cell Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Workflows and Pathways

The following diagrams illustrate common workflows and hypothetical signaling pathways relevant to studying this compound cytotoxicity.

Troubleshooting_Flowchart start High Cytotoxicity Observed q1 Are cell culture conditions optimal? start->q1 sol1 Optimize cell health: - Check for contamination - Use low passage cells - Ensure optimal density q1->sol1 No q2 Is compound concentration accurate? q1->q2 Yes sol1->q2 sol2 Recalculate and prepare fresh dilutions q2->sol2 No q3 Is the incubation time too long? q2->q3 Yes sol2->q3 sol3 Perform a time-course experiment (e.g., 12h, 24h, 48h) q3->sol3 Yes end_node Proceed with Mitigation Strategies q3->end_node No sol3->end_node

Caption: Troubleshooting flowchart for high cytotoxicity.

Experimental_Workflow start Hypothesis: Mitigating Agent X reduces Propamidine Cytotoxicity step1 1. Dose-Response Assay (Propamidine alone) Determine IC50 via MTT/LDH start->step1 step2 2. Co-treatment Experiment - Propamidine (at IC50) - Propamidine + Agent X - Agent X alone - Vehicle Control step1->step2 step3 3. Assess Viability & Cytotoxicity (MTT & LDH Assays) step2->step3 q1 Is cytotoxicity reduced? step3->q1 step4 4. Mechanistic Assays - Annexin V/PI (Apoptosis) - ROS Assay (Oxidative Stress) - ΔΨm Assay (Mitochondria) q1->step4 Yes no_effect No significant protective effect observed q1->no_effect No end_node Conclusion on Agent X's Protective Effect step4->end_node

Caption: Experimental workflow for testing mitigating agents.

Signaling_Pathway prop This compound (Cationic Compound) membrane Cell Membrane Interaction prop->membrane ros ↑ Reactive Oxygen Species (ROS) membrane->ros mito Mitochondrial Stress ros->mito mmp ↓ Mitochondrial Membrane Potential (ΔΨm) mito->mmp cyto Cytochrome c Release mmp->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop antiox Antioxidants (e.g., NAC, Vit E) antiox->ros

Caption: Hypothetical signaling pathway for cytotoxicity.

References

Technical Support Center: Optimizing Propamidine Isethionate Concentration for Amoebicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propamidine (B86517) isethionate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing its amoebicidal activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of propamidine isethionate for in vitro amoebicidal assays?

A1: The effective concentration of this compound can vary significantly depending on the Acanthamoeba species and the life cycle stage being targeted (trophozoite vs. cyst). For initial in vitro studies, a common concentration used is 0.1% (1000 µg/mL), which is also a clinically relevant concentration for treating Acanthamoeba keratitis.[1] However, amoebicidal and cysticidal effects have been observed at concentrations ranging from approximately 100-200 µg/mL.[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific Acanthamoeba isolate.

Q2: Why am I observing variable amoebicidal activity with this compound against different Acanthamoeba species?

A2: Significant species-dependent differences in susceptibility to this compound have been reported. For instance, propamidine was found to be less effective against A. castellanii (>1,000 µg/mL) compared to A. hatchetti (>31.25 µg/mL), while showing equivalent potency against A. polyphaga (>250 µg/mL) when compared to pentamidine.[3] These variations highlight the importance of identifying your Acanthamoeba species and performing species-specific sensitivity testing.

Q3: Is this compound effective against both Acanthamoeba trophozoites and cysts?

A3: this compound exhibits activity against both trophozoites and cysts, but its cysticidal activity can be weaker and more variable.[4][5] Cysts are notoriously resilient due to their multi-layered walls, which can impede drug penetration. Some studies suggest that propamidine has poor cysticidal effect, which has led to the investigation of combination therapies.

Q4: What is the mechanism of action of this compound against Acanthamoeba?

A4: this compound is understood to have a dual mechanism of action, inhibiting the synthesis of both DNA and phospholipids.[3][6] This disruption of essential cellular processes ultimately leads to cell death. It is also suggested that as a diamidine, it can act on nucleic acids.[6]

Q5: Can Acanthamoeba develop resistance to this compound?

A5: Yes, resistance to this compound has been observed in several strains of Acanthamoeba.[6][7] This resistance can emerge after prolonged exposure to the drug. Therefore, it is recommended to conduct in vitro sensitivity testing at the beginning of any treatment regimen or long-term experiment to ensure efficacy.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no amoebicidal activity observed. 1. Suboptimal drug concentration.2. Acanthamoeba species is resistant.3. Ineffective against the cyst stage.4. Incorrect experimental setup.1. Perform a dose-response curve to determine the Minimum Inhibitory Concentration (MIC) and Minimum Amoebicidal Concentration (MAC).2. Test against a known sensitive control strain. Consider combination therapy with agents like chlorhexidine (B1668724) or polyhexamethylene biguanide (B1667054) (PHMB).3. Increase incubation time or use a higher concentration for cysticidal assays. Consider agents with known potent cysticidal activity.4. Review and optimize your experimental protocol (see detailed protocol below).
Inconsistent results between experiments. 1. Variability in amoeba culture (e.g., age, growth phase).2. Inconsistent drug preparation.3. Variation in incubation conditions.1. Use amoeba from the same growth phase for all experiments.2. Prepare fresh drug solutions for each experiment from a reliable stock.3. Ensure consistent temperature, humidity, and CO2 levels (if applicable) during incubation.
High toxicity observed in host cell lines (for cytotoxicity assays). 1. This compound concentration is too high.2. Prolonged exposure time.1. Determine the 50% cytotoxic concentration (CC50) for your host cell line and use concentrations below this for amoebicidal assays.2. Reduce the incubation time of the drug with the host cells.

Data Summary Tables

Table 1: In Vitro Amoebicidal Activity of this compound Against Different Acanthamoeba Species

Acanthamoeba SpeciesEffective Concentration (µg/mL)Reference(s)
A. castellanii> 1,000[3]
A. polyphaga> 250[3]
A. hatchetti> 31.25[3]

Table 2: Mean Minimum Cysticidal Concentration (MCC) of this compound

DrugMean MCC (µg/mL)Reference(s)
This compound296.8

Experimental Protocols

Protocol: Determination of Amoebicidal and Cysticidal Activity

This protocol outlines a general method for assessing the in vitro efficacy of this compound against Acanthamoeba trophozoites and cysts.

1. Preparation of Acanthamoeba Cultures:

  • Trophozoites: Culture axenically in Peptone-Yeast-Glucose (PYG) medium at 30°C in tissue culture flasks. Harvest trophozoites during the logarithmic growth phase.

  • Cysts: Induce encystment by replacing the PYG medium with Neff's encystment medium once trophozoites reach confluence. After one week, harvest and wash the cysts.

2. Drug Preparation:

  • Prepare a stock solution of this compound in sterile distilled water or a suitable buffer.

  • Perform serial dilutions to achieve the desired test concentrations.

3. Amoebicidal/Cysticidal Assay:

  • Adjust the concentration of trophozoites or cysts to a standard density (e.g., 1 x 10^5 cells/mL).

  • In a 96-well microtiter plate, add the amoeba suspension to wells containing the different concentrations of this compound.

  • Include a positive control (e.g., a known effective amoebicidal agent) and a negative control (amoeba with no drug).

  • Incubate the plate at 30°C for 24 to 48 hours.

4. Viability Assessment:

  • Trophozoites: Assess viability using methods such as trypan blue exclusion assay or by observing morphological changes (e.g., rounding, lysis) under an inverted microscope.

  • Cysts: To determine cyst viability, wash the treated cysts to remove the drug and transfer them to a non-nutrient agar (B569324) plate coated with a lawn of E. coli. Incubate for up to 7 days and monitor for the emergence of trophozoites (excystment). The absence of excystment indicates cysticidal activity.

Visualizations

experimental_workflow Experimental Workflow for Amoebicidal Activity Testing cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_assessment 3. Viability Assessment cluster_analysis 4. Data Analysis culture Culture Acanthamoeba (Trophozoites or Cysts) harvest Harvest and Count Amoeba culture->harvest setup Set up 96-well Plate with Amoeba and Drug Dilutions harvest->setup drug Prepare Serial Dilutions of this compound drug->setup incubate Incubate at 30°C for 24-48 hours setup->incubate assess_trophozoites Trophozoites: Trypan Blue Staining incubate->assess_trophozoites For Trophozoites assess_cysts Cysts: Non-Nutrient Agar with E. coli incubate->assess_cysts For Cysts observe Microscopic Observation (Morphology/Excystment) assess_trophozoites->observe assess_cysts->observe analyze Determine MIC/MAC/MCC observe->analyze

Caption: Workflow for determining the amoebicidal and cysticidal activity of this compound.

logical_relationship Troubleshooting Logic for Low Amoebicidal Activity cluster_causes Potential Causes cluster_solutions Solutions start Low Amoebicidal Activity Observed conc Suboptimal Concentration? start->conc resist Resistant Strain? start->resist stage Ineffective Against Cyst Stage? start->stage dose_response Perform Dose-Response Experiment conc->dose_response combo_therapy Consider Combination Therapy (e.g., with PHMB) resist->combo_therapy inc_time Increase Incubation Time or Concentration stage->inc_time

Caption: Troubleshooting guide for addressing low amoebicidal activity of this compound.

References

Propamidine Isethionate in Aqueous Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with propamidine (B86517) isethionate, ensuring the stability of aqueous solutions is paramount for reliable and reproducible experimental outcomes. This technical support center provides essential guidance on maintaining the integrity of propamidine isethionate solutions, troubleshooting common stability issues, and designing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many active pharmaceutical ingredients, this compound can be susceptible to hydrolytic, thermal, and photolytic degradation. Oxidative degradation is also a potential pathway to consider.

Q2: What is the recommended pH range for maintaining the stability of a this compound aqueous solution?

A2: While specific degradation kinetics for this compound across a wide pH range are not extensively published in publicly available literature, for many cationic antiseptics, stability is often favored in slightly acidic conditions. It is crucial to determine the optimal pH for your specific application and formulation through stability studies. Extreme pH values (highly acidic or alkaline) are likely to accelerate hydrolytic degradation.

Q3: How should I store my this compound aqueous solutions?

A3: Based on information for commercially available ophthalmic preparations containing this compound, it is recommended to store aqueous solutions below 25°C and protected from light. For long-term storage, refrigeration (2-8°C) is a common practice to minimize thermal degradation.

Q4: Can I autoclave my this compound solution for sterilization?

A4: Caution should be exercised when considering autoclaving. High temperatures can lead to thermal degradation. The suitability of autoclaving would need to be validated by performing a stability study on the autoclaved solution to ensure that the concentration of this compound and the levels of degradation products remain within acceptable limits.

Q5: What are the potential degradation products of this compound?

Troubleshooting Guides

This section addresses common problems encountered during the preparation and use of this compound aqueous solutions.

Problem 1: I observe precipitation or cloudiness in my this compound solution.

Possible Cause Troubleshooting Step
Low Solubility Ensure the concentration of this compound is not exceeding its solubility limit in the chosen aqueous medium at the storage temperature.
pH Shift Measure the pH of the solution. A significant shift in pH could affect solubility or lead to the precipitation of degradation products. Adjust the pH with a suitable buffer if necessary.
Interaction with Excipients If other components are present in the formulation, there may be an incompatibility leading to precipitation. Evaluate the compatibility of all excipients with this compound.
Degradation Precipitation could be due to the formation of insoluble degradation products. This warrants a full stability assessment of the solution under the storage conditions.

Problem 2: I am seeing a loss of potency or reduced antimicrobial activity in my experiments.

Possible Cause Troubleshooting Step
Chemical Degradation The solution may have degraded due to exposure to adverse conditions (e.g., high temperature, light, or inappropriate pH). Prepare a fresh solution and ensure proper storage.
Incorrect Concentration Verify the initial concentration of the prepared solution using a validated analytical method such as HPLC-UV.
Adsorption to Container This compound, being a cationic molecule, may adsorb to certain types of container surfaces (e.g., some plastics or glass). Consider using low-adsorption containers.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not widely published, the following table provides a template for the type of data that should be generated during a forced degradation study. This data is crucial for understanding the stability profile of the molecule.

Table 1: Example Data from a Forced Degradation Study of this compound (Hypothetical Data)

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C2485.210.14.5
0.1 M NaOH, 60°C2470.515.812.3
3% H₂O₂, RT2492.15.22.1
Heat, 80°C4888.97.53.2
Photostability (ICH Q1B)-95.32.81.5

Note: This table presents hypothetical data for illustrative purposes. Actual data must be generated through experimentation.

Experimental Protocols

A comprehensive stability study for this compound in an aqueous solution should involve forced degradation studies to identify potential degradation pathways and products.

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

2. Materials:

  • This compound reference standard
  • High-purity water (Milli-Q or equivalent)
  • Hydrochloric acid (HCl), analytical grade
  • Sodium hydroxide (B78521) (NaOH), analytical grade
  • Hydrogen peroxide (H₂O₂), 30%
  • HPLC-grade acetonitrile (B52724) and methanol
  • Phosphate (B84403) buffer components
  • pH meter
  • HPLC system with UV detector
  • Photostability chamber
  • Oven/water bath

3. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

5. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
  • Analyze all samples by a validated stability-indicating HPLC-UV method. The method should be capable of separating this compound from its degradation products.
  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
  • Calculate the percentage of remaining this compound and the percentage of each degradation product.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Objective: To develop and validate an HPLC-UV method capable of accurately quantifying this compound in the presence of its degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV scan of this compound (e.g., around 263 nm).
  • Injection Volume: 20 µL
  • Column Temperature: 30°C

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
  • Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Experimental_Workflow_for_Stability_Study Experimental Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Aqueous Solution of this compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Quantify Quantify Parent Drug and Degradants HPLC->Quantify Pathway Identify Degradation Pathways Quantify->Pathway Kinetics Determine Degradation Kinetics Pathway->Kinetics

Caption: Workflow for a forced degradation stability study of this compound.

Troubleshooting_Decision_Tree Troubleshooting Guide for this compound Solution Issues cluster_precipitate Precipitation/Cloudiness cluster_potency Loss of Potency Start Issue with Propamidine Isethionate Solution CheckConc Check Concentration vs. Solubility Limit Start->CheckConc Precipitation Observed CheckStorage Verify Storage Conditions (Temp, Light) Start->CheckStorage Reduced Activity CheckpH Measure pH CheckConc->CheckpH CheckExcipients Evaluate Excipient Compatibility CheckpH->CheckExcipients AssessDegradation Perform Stability Assessment CheckExcipients->AssessDegradation VerifyConc Verify Initial Concentration (HPLC) CheckStorage->VerifyConc CheckAdsorption Consider Container Adsorption VerifyConc->CheckAdsorption

Caption: Decision tree for troubleshooting common issues with this compound solutions.

Technical Support Center: Propamidine Isethionate MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propamidine (B86517) isethionate Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is propamidine isethionate and what is its mechanism of action?

This compound is an aromatic diamidine compound that functions as an antiseptic and disinfectant.[1] It is particularly effective against Acanthamoeba species, the causative agent of a serious eye infection called Acanthamoeba keratitis. Its mechanism of action is multifaceted and includes:

  • DNA Intercalation: It binds to the DNA of pathogens, disrupting DNA replication and transcription.

  • Enzyme Inhibition: It interferes with topoisomerases, which are essential enzymes for DNA replication and repair.

  • Disruption of Polyamine Biosynthesis: It disrupts the production of polyamines, which are crucial for stabilizing DNA and RNA.

  • Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to a depletion of cellular energy (ATP).

Q2: Which organisms is this compound active against?

This compound exhibits bacteriostatic properties against a wide range of organisms.[1] It is effective against pyogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli.[1] Its primary clinical and research application is in the treatment of infections caused by Acanthamoeba species.[1]

Q3: What are the expected MIC ranges for this compound?

The MIC values for this compound can vary significantly depending on the target organism and the specific strain being tested. The following table summarizes some reported MIC and Minimum Cysticidal Concentration (MCC) values for Acanthamoeba species. Data for bacteria is less commonly published, but it is known to have activity against Staphylococcus aureus and Pseudomonas aeruginosa.

OrganismTest MethodConcentration Range (µg/mL)Reference
Acanthamoeba castellaniiIn vitro susceptibility>1,000[2]
Acanthamoeba polyphagaIn vitro susceptibility>250[2]
Acanthamoeba hatchettiIn vitro susceptibility>31.25[2]
Acanthamoeba sp. (environmental isolate PHS 15)MCC62.5[3]
Acanthamoeba sp. (environmental isolate KSA 13)MCC125[3]
Acanthamoeba sp. (environmental isolates mean)MCC296.8[3]
Pseudomonas aeruginosa (MDR strains, Pentamidine)Broth microdilution400 - 1600[1]
Staphylococcus aureusNot specifiedSynergistic with Polymyxin (B74138) B[2]

Note: MCC (Minimum Cysticidal Concentration) is the lowest concentration of an antimicrobial agent required to kill the cysts of an organism.

Q4: Are there established quality control (QC) ranges for this compound MIC assays?

Currently, there are no officially established quality control (QC) ranges for this compound from regulatory bodies like CLSI or EUCAST. It is recommended that individual laboratories establish their own internal QC ranges using standard, well-characterized bacterial strains such as Staphylococcus aureus ATCC 29213 and Pseudomonas aeruginosa ATCC 27853.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound MIC assays.

Issue 1: Inconsistent or Non-Reproducible MIC Values

Possible Causes:

  • Inoculum Preparation: Variation in the density of the bacterial or amoebal suspension is a major source of variability.

  • Media Composition: Batch-to-batch variation in media, particularly cation concentrations in Mueller-Hinton Broth (MHB), can affect the activity of cationic compounds like propamidine.

  • Compound Preparation and Storage: Degradation of the this compound stock solution due to improper storage, or errors in serial dilutions.

  • Plastic Adsorption: As a cationic molecule, this compound may adsorb to the surface of standard polystyrene microtiter plates.

Troubleshooting Steps:

  • Standardize Inoculum:

    • For bacteria, strictly adhere to the 0.5 McFarland standard for preparing the initial suspension. Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.

    • For Acanthamoeba, use a standardized number of cysts or trophozoites for each experiment.

  • Media Quality Control:

    • Use a single, high-quality lot of commercially prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments.

    • If preparing media in-house, ensure strict adherence to the formulation protocol.

  • Compound Handling:

    • Prepare fresh stock solutions of this compound for each experiment. It is soluble in DMSO.

    • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Use calibrated pipettes and a validated dilution scheme.

  • Plate Selection:

    • Consider using polypropylene (B1209903) plates, as cationic compounds are less likely to adhere to their surface compared to polystyrene.

Issue 2: Skipped Wells or a "Trailing" Endpoint

Possible Causes:

  • Compound Precipitation: this compound may precipitate at higher concentrations in the assay medium.

  • Trailing Effect: This is characterized by reduced but persistent growth at concentrations above the apparent MIC. This can be organism- or drug-specific.

  • Contamination: Contamination with a more resistant microorganism.

  • Pipetting Errors: Inaccurate serial dilutions.

Troubleshooting Steps:

  • Solubility Check:

    • Before starting the assay, perform a simple solubility test by adding your highest concentration of this compound to the broth medium to visually check for any precipitation.

  • Reading the Endpoint:

    • For a trailing effect, the MIC should be read as the lowest concentration that produces a significant inhibition of growth (e.g., ≥80% reduction) compared to the growth control. This requires careful visual inspection or spectrophotometric reading.

  • Purity Check:

    • Always perform a purity check of your inoculum by plating on a suitable agar (B569324) medium.

  • Verify Dilutions:

    • Ensure accurate and consistent pipetting technique during the preparation of serial dilutions.

Issue 3: No Inhibition of Growth at Any Concentration

Possible Causes:

  • Organism Resistance: The test organism may be resistant to this compound.

  • Inactive Compound: The this compound may have degraded.

  • Incorrect Inoculum: The inoculum density may be too high.

Troubleshooting Steps:

  • Confirm Organism Identity: Verify the identity of your test organism.

  • Test a Susceptible Control Strain: Include a known susceptible strain in your assay, if available, to confirm the activity of your compound.

  • Prepare Fresh Compound: Prepare a fresh stock solution of this compound from a reliable source.

  • Verify Inoculum Density: Re-check your inoculum preparation procedure to ensure it is not too concentrated.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Adapted for Bacteria)

This protocol is adapted from standard CLSI and EUCAST guidelines for broth microdilution testing and is suitable for determining the MIC of this compound against bacteria.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates

  • Test organism grown on a suitable agar medium (18-24 hours old)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest desired final concentration. For example, for a final concentration of 128 µg/mL, prepare a 12.8 mg/mL stock solution.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells of a 96-well polypropylene microtiter plate.

    • Add an additional 50 µL of the this compound stock solution (appropriately diluted in CAMHB to twice the highest desired starting concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will result in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Propamidine Isethionate Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC incubate->read_mic record Record Results read_mic->record

Caption: Workflow for a standard this compound MIC assay.

Troubleshooting_MIC Troubleshooting Inconsistent MIC Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MIC Results cause_inoculum Inoculum Variability start->cause_inoculum cause_media Media Composition start->cause_media cause_compound Compound Degradation/ Dilution Error start->cause_compound cause_plastic Adsorption to Plastic start->cause_plastic sol_inoculum Standardize to 0.5 McFarland cause_inoculum->sol_inoculum sol_media Use Single Lot of CAMHB cause_media->sol_media sol_compound Prepare Fresh Stock/ Calibrate Pipettes cause_compound->sol_compound sol_plastic Use Polypropylene Plates cause_plastic->sol_plastic

Caption: Troubleshooting logic for inconsistent MIC results.

References

Technical Support Center: Enhancing the Therapeutic Index of Propamidine Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the therapeutic index of propamidine (B86517) isethionate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic index of propamidine isethionate?

A1: The therapeutic index for this compound is not broadly defined by a single value, as it is highly dependent on the target organism and the host cell type. However, it is generally considered to have a narrow therapeutic index. In vitro studies have shown that at effective amoebicidal concentrations, propamidine can be toxic to corneal cells[1]. For instance, against Acanthamoeba castellanii, propamidine was less effective than pentamidine (B1679287) and exhibited higher toxicity at its effective concentration[1].

Quantitative Data Summary

ParameterOrganism/Cell LineValueReference
Effective Concentration Acanthamoeba castellanii> 1,000 µg/mL[1]
Effective Concentration Acanthamoeba polyphaga> 250 µg/mL[1]
Effective Concentration Acanthamoeba hatchetti> 31.25 µg/mL[1]
Toxicity Corneal CellsMore toxic than pentamidine at effective amoebicidal concentrations[1]

Q2: What is the primary mechanism of action of this compound and how does it relate to its toxicity?

A2: this compound is an aromatic diamidine that acts as an antiseptic and disinfectant[2]. Its primary mechanism of action involves disrupting the cell membranes of microorganisms. As a cationic molecule, it interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Additionally, there is evidence that diamidines can bind to DNA and interfere with nucleic acid and protein synthesis.

This membrane-disrupting activity is not entirely specific to microbial cells, which is the basis for its toxicity in host cells. At higher concentrations or with prolonged exposure, propamidine can also damage the membranes of mammalian cells, such as corneal epithelial cells, leading to cytotoxicity.

Q3: What are the primary strategies for improving the therapeutic index of this compound?

A3: The main approaches to enhance the therapeutic index of this compound focus on increasing its selectivity for microbial targets while minimizing its impact on host cells. The key strategies include:

  • Combination Therapy: Using propamidine in conjunction with other antimicrobial agents can allow for lower, less toxic concentrations of each drug to be used. Synergistic or additive effects can enhance the overall therapeutic outcome.

  • Advanced Drug Delivery Systems: Encapsulating propamidine in nanoparticles, liposomes, or hydrogels can control its release, target it to the site of infection, and reduce its exposure to healthy host tissues.

  • Structural Modification (Analogue Synthesis): Designing and synthesizing new analogues of propamidine with modifications to its chemical structure can potentially lead to compounds with improved selectivity and a better safety profile.

Section 2: Troubleshooting Guides

Low Efficacy in In Vitro Antimicrobial Assays
Potential Cause Troubleshooting Step
Drug Degradation Ensure fresh solutions of this compound are prepared for each experiment. Protect solutions from light and store at the recommended temperature.
Inappropriate Assay Conditions Optimize the pH, temperature, and incubation time of your assay for the specific microorganism being tested.
Microbial Resistance Verify the susceptibility of your microbial strain to this compound using a reference strain. Consider the possibility of acquired resistance.
Drug-Media Interactions Components of the culture medium may interact with and reduce the effective concentration of propamidine. Consider testing in a minimal medium if appropriate.
High Cytotoxicity in Host Cell Lines
Potential Cause Troubleshooting Step
Concentration Too High Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your host cell line and use concentrations below this for further experiments.
Prolonged Exposure Time Reduce the incubation time of the drug with the host cells to a level that is sufficient for antimicrobial activity but minimizes host cell damage.
Cell Line Sensitivity Consider using a more robust cell line or a primary cell culture that is more representative of the in vivo target tissue.
Formulation Issues If using a drug delivery system, the carrier itself may be causing toxicity. Test the empty carrier (e.g., blank nanoparticles) as a control.
Issues with Drug Delivery System Formulation
Potential Cause Troubleshooting Step
Low Encapsulation Efficiency Optimize the drug-to-carrier ratio, solvent, and formulation method (e.g., sonication time, homogenization speed).
Poor Particle Size or Polydispersity Adjust formulation parameters such as the concentration of lipids or polymers, and the energy input during formulation.
Instability of the Formulation Assess the zeta potential of your nanoparticles; a value further from zero (positive or negative) generally indicates better colloidal stability. Consider adding stabilizers.
Premature Drug Release Analyze the drug release profile over time. If release is too rapid, consider using a different carrier material or cross-linking the existing carrier to slow down degradation.

Section 3: Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of this compound on a human corneal epithelial cell line (HCEC).

Materials:

  • Human Corneal Epithelial Cells (HCEC)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCECs to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions to obtain the desired concentrations.

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium without the drug).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Formulation of this compound-Loaded Liposomes

This protocol describes a general method for preparing liposomes encapsulating this compound using the thin-film hydration method.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Prepare a solution of this compound in PBS at the desired concentration.

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be subjected to:

      • Sonication: Place the vial in a bath sonicator and sonicate for 5-15 minutes.

      • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This is the preferred method for obtaining a narrow size distribution.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the liposomes from the unencapsulated drug and quantifying the amount of propamidine in the liposomal fraction.

Section 4: Visualizing Experimental Concepts

Experimental Workflow for Evaluating a Novel Drug Delivery System

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_analysis Data Analysis & Optimization formulation Formulate Propamidine-Loaded Nanoparticles characterization Characterize Size, Zeta Potential, & Encapsulation Efficiency formulation->characterization antimicrobial Antimicrobial Efficacy Assay (e.g., MIC determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT on HCECs) characterization->cytotoxicity therapeutic_index Calculate Therapeutic Index antimicrobial->therapeutic_index cytotoxicity->therapeutic_index optimization Optimize Formulation Based on Results therapeutic_index->optimization optimization->formulation Iterate

Caption: Workflow for developing and testing a new drug delivery system for this compound.

Proposed Signaling Pathway for Propamidine-Induced Apoptosis

G propamidine This compound ros Increased Reactive Oxygen Species (ROS) propamidine->ros mito Mitochondrial Membrane Potential Disruption ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A proposed intrinsic pathway for propamidine-induced apoptosis in host cells.

Logical Relationship for Improving Therapeutic Index

G increase_selectivity Increase Selectivity for Microbial Target improve_ti Improved Therapeutic Index increase_selectivity->improve_ti decrease_toxicity Decrease Host Cell Toxicity decrease_toxicity->improve_ti

Caption: The relationship between selectivity, toxicity, and the therapeutic index.

References

Technical Support Center: Managing Off-Target Effects of Propamidine Isethionate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the off-target effects of propamidine (B86517) isethionate in cell culture experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate potential challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is propamidine isethionate and what is its primary mechanism of action?

A1: this compound is an aromatic diamidine compound with antiseptic and disinfectant properties.[1] Its primary use is in the treatment of Acanthamoeba keratitis.[1][2] The mechanism of action for propamidine and its analogs is multifaceted, involving several key cellular processes:

  • DNA Intercalation: Propamidine can insert itself between the base pairs of DNA, disrupting DNA replication and transcription.[3][4]

  • Inhibition of Topoisomerases: It can interfere with the function of topoisomerase enzymes, which are crucial for managing DNA topology during replication, leading to DNA strand breaks.[3]

  • Disruption of Polyamine Biosynthesis: Propamidine can disrupt the production of polyamines, which are essential for stabilizing DNA and RNA and for cell proliferation.[3]

  • Mitochondrial Dysfunction: It is known to disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the induction of apoptosis.[3]

Q2: What are the common off-target effects of this compound observed in cell culture?

A2: The primary off-target effect of this compound in mammalian cell culture is cytotoxicity, which is often time- and concentration-dependent.[5] This cytotoxicity can manifest as:

  • Decreased cell viability and proliferation.

  • Induction of apoptosis (programmed cell death).

  • Disruption of cellular morphology.

  • Alterations in mitochondrial function.[3]

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific research question. Due to its potential for cytotoxicity, it is crucial to perform a dose-response experiment to determine the appropriate concentration range for your specific cell line. Start with a broad range of concentrations to identify the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is critical for data interpretation. Here are some strategies:

  • Use of Controls: Include appropriate positive and negative controls in your experiments. A negative control could be a structurally similar but inactive analog of propamidine, if available.

  • Dose-Response Analysis: On-target effects are typically observed within a specific concentration range, while off-target effects may become more prominent at higher concentrations.

  • Rescue Experiments: If the intended target is known, attempt to rescue the observed phenotype by overexpressing the target protein or by other relevant molecular interventions.

  • Orthogonal Approaches: Use alternative methods to validate your findings, such as using another compound with a similar on-target effect but a different chemical structure.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Problem 1: High levels of unexpected cytotoxicity.
Possible Cause Troubleshooting Steps
Concentration too high Perform a thorough dose-response study to determine the IC50 for cytotoxicity in your specific cell line. Start with a lower concentration range based on literature, if available for similar cell types.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent-induced cytotoxicity.
Cell line sensitivity Different cell lines can have varying sensitivities. If possible, test the compound on a panel of cell lines to understand its cytotoxicity profile.
Contamination Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can exacerbate cytotoxicity.
Problem 2: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Steps
Compound stability Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell passage number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culture.
Assay variability Ensure consistent cell seeding density and proper mixing of reagents. Use appropriate controls in every experiment to monitor assay performance.

Quantitative Data

Due to a lack of extensive publicly available data on the cytotoxicity of this compound across a wide range of standard research cell lines, it is highly recommended that researchers empirically determine the IC50 values for their specific cell lines of interest. The following table provides a template for summarizing such data.

Table 1: Template for IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., HeLaCervical Cancer[User-determined][User-determined][User-determined]
e.g., HepG2Liver Cancer[User-determined][User-determined][User-determined]
e.g., A549Lung Cancer[User-determined][User-determined][User-determined]
[Your Cell Line][Specify][User-determined][User-determined][User-determined]

Note: The amoebicidal concentrations for different Acanthamoeba species can range from >31.25 µg/ml to >1,000 µg/ml, and it has been noted to be more toxic than pentamidine (B1679287) at effective amoebicidal concentrations in corneal cell cultures.[2]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound-containing medium to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between apoptotic, necrotic, and viable cells.

Materials:

  • Annexin V-FITC/PI staining kit

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Signaling Pathways and Experimental Workflows

propamidine_mechanism cluster_effects Off-Target Effects cluster_targets Cellular Targets Apoptosis Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Mito_Dysfunction->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis Propamidine Propamidine Isethionate DNA DNA Intercalation Propamidine->DNA Topoisomerase Topoisomerase Inhibition Propamidine->Topoisomerase Mitochondria Mitochondrial Membrane Propamidine->Mitochondria Polyamine Polyamine Biosynthesis Propamidine->Polyamine DNA->DNA_Damage Topoisomerase->DNA_Damage Mitochondria->Mito_Dysfunction Polyamine->Apoptosis

A simplified diagram of this compound's mechanisms of action and resulting off-target effects.

troubleshooting_workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify Compound Concentration Start->Check_Concentration Check_Solvent Assess Solvent Toxicity Start->Check_Solvent Check_Cells Evaluate Cell Health & Passage Number Start->Check_Cells Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response Check_Solvent->Dose_Response Check_Cells->Dose_Response Apoptosis_Assay Assess Apoptosis (Annexin V/PI) Dose_Response->Apoptosis_Assay Mito_Assay Measure Mitochondrial Membrane Potential Dose_Response->Mito_Assay Data_Interpretation Interpret Data & Optimize Protocol Apoptosis_Assay->Data_Interpretation Mito_Assay->Data_Interpretation dna_damage_response Propamidine Propamidine (DNA Intercalator) DNA_Lesion DNA Lesion (e.g., Strand Break) Propamidine->DNA_Lesion DDR_Activation DNA Damage Response (DDR) Activation DNA_Lesion->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Activation->DNA_Repair Apoptosis Apoptosis (if damage is severe) DDR_Activation->Apoptosis

References

Validation & Comparative

A Comparative Analysis of Propamidine Isethionate and Pentamidine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two aromatic diamidine compounds, propamidine (B86517) isethionate and pentamidine (B1679287), against pathogenic protozoa, with a primary focus on Acanthamoeba species, a causative agent of severe keratitis. The information presented is supported by experimental data from published research, with detailed methodologies and visual representations of mechanisms and workflows to aid in research and development.

Quantitative Efficacy and Toxicity Comparison

The following table summarizes the in vitro efficacy of propamidine isethionate and pentamidine against different species of Acanthamoeba, as well as their toxicity towards corneal cells. The data is primarily derived from a key comparative study by Alizadeh et al. (1997).

Organism/Cell Line Drug Efficacy Metric (Minimum Amoebicidal Concentration - MAC) Toxicity Metric (CC50) Therapeutic Index Reference
Acanthamoeba castellaniiThis compound> 1,000 µg/mLNot explicitly stated, but noted to be more toxic at effective concentrations than pentamidine.Lower[1]
Pentamidine> 125 µg/mLNot explicitly stated, but noted to be less toxic at effective concentrations than propamidine.Higher[1]
Acanthamoeba polyphagaThis compound> 250 µg/mLNot explicitly stated-[1]
Pentamidine> 250 µg/mLNot explicitly stated-[1]
Acanthamoeba hatchettiThis compound> 31.25 µg/mLNot explicitly stated-[1]
Pentamidine> 62.5 µg/mLNot explicitly stated-[1]
Rabbit Corneal Epithelial and Endothelial CellsThis compound-More toxic at effective amoebicidal concentrations-[1]
Pentamidine-Less toxic at effective amoebicidal concentrations-[1]
Vero Cells (as a model for cytotoxicity)Pentamidine-IC50: 115.4 µM (24h), 87.42 µM (48h)-[2]

Note: A lower MAC/IC50 value indicates higher efficacy. The therapeutic index is a ratio of toxicity to efficacy, with a higher value being more favorable. The data indicates that pentamidine generally has a better therapeutic index for Acanthamoeba keratitis due to its higher potency against some species and lower toxicity at effective concentrations[1].

Mechanisms of Action

While both are cationic diamidines, this compound and pentamidine exhibit different primary mechanisms of action.

This compound: The precise molecular mechanism of propamidine is not as well-defined as that of pentamidine. It is known to be an antiseptic and disinfectant with broad antimicrobial properties[3]. Its action is thought to involve the disruption of microbial cell membranes and interference with cellular metabolism. Evidence suggests that it can inhibit the oxidative metabolism of bacteria[4].

Pentamidine: The mechanism of pentamidine is multifaceted and better characterized. It is known to be actively transported into protozoal cells and can interfere with multiple critical cellular processes[5][6]. Its key actions include:

  • DNA Binding: Pentamidine intercalates into AT-rich regions of DNA, which can inhibit DNA replication and transcription[5][6].

  • Topoisomerase Inhibition: It can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to DNA damage and cell death[5].

  • Mitochondrial Disruption: Pentamidine can accumulate in the mitochondria and disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors[5][7].

  • Inhibition of Protein and RNA Synthesis: By targeting DNA and other cellular processes, pentamidine ultimately inhibits the synthesis of essential proteins and RNA[8].

Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms of action for pentamidine and a generalized representation for propamidine.

pentamidine_mechanism cluster_cell Protozoal Cell Pentamidine Pentamidine DNA DNA Pentamidine->DNA Intercalation Topoisomerase Topoisomerase Pentamidine->Topoisomerase Inhibition Mitochondrion Mitochondrion Pentamidine->Mitochondrion Disruption of Membrane Potential Protein_RNA_Synthesis Protein & RNA Synthesis DNA->Protein_RNA_Synthesis Inhibited Topoisomerase->DNA Maintains Integrity Apoptosis Apoptosis Mitochondrion->Apoptosis Release of Pro-apoptotic Factors Cell_Survival Cell_Survival Protein_RNA_Synthesis->Cell_Survival Essential for Cell_Death Cell_Death Apoptosis->Cell_Death

Caption: Proposed multifaceted mechanism of action for Pentamidine.

propamidine_mechanism cluster_cell_prop Microbial Cell Propamidine Propamidine Cell_Membrane Cell Membrane Propamidine->Cell_Membrane Disruption Metabolism Cellular Metabolism Propamidine->Metabolism Inhibition of Oxidative Processes Cell_Death Cell_Death Cell_Membrane->Cell_Death Loss of Integrity Metabolism->Cell_Death Metabolic Collapse

Caption: Generalized mechanism of action for Propamidine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and pentamidine.

In Vitro Amoebicidal Activity Assay

This protocol is adapted from the methodology used to determine the Minimum Amoebicidal Concentration (MAC) of drugs against Acanthamoeba species[1].

  • Amoeba Culture:

    • Acanthamoeba trophozoites are cultured axenically in a suitable medium, such as Peptone-Yeast Extract-Glucose (PYG) medium, at 25-30°C.

    • Cysts are induced by transferring trophozoites to a non-nutrient encystment medium and incubating for several days.

  • Drug Preparation:

    • Stock solutions of this compound and pentamidine are prepared in sterile distilled water or a suitable buffer.

    • Serial dilutions of the drugs are made in the assay medium to achieve the desired test concentrations.

  • Amoeba Viability Assay:

    • A suspension of Acanthamoeba trophozoites or cysts is prepared and the concentration is adjusted to a standard density (e.g., 1 x 10^5 cells/mL).

    • Equal volumes of the amoeba suspension and the drug dilutions are mixed in 96-well microtiter plates.

    • Control wells containing amoeba with drug-free medium are included.

    • The plates are incubated at the optimal growth temperature for a defined period (e.g., 24, 48, or 72 hours).

  • Determination of MAC:

    • After incubation, the viability of the amoebae is assessed. This can be done by:

      • Microscopic Examination: Wells are examined under an inverted microscope to visually assess for motile trophozoites.

      • Trypan Blue Exclusion: A sample from each well is mixed with trypan blue dye. Dead cells will take up the blue dye, while live cells will exclude it. The number of live and dead cells is counted using a hemocytometer[9][10].

      • Colorimetric Assays: Metabolic assays such as MTT or resazurin (B115843) can be used, where a color change indicates viable, metabolically active cells[11].

    • The MAC is defined as the lowest drug concentration that results in 100% killing of the amoebae.

Cytotoxicity Assay on Corneal Cells

This protocol outlines a general method for assessing the toxicity of the drugs on corneal cell lines, as described in principle in the comparative study[1].

  • Cell Culture:

    • A human corneal epithelial cell line (e.g., HCE-T) is cultured in appropriate cell culture medium and conditions (e.g., 37°C, 5% CO2).

  • Drug Exposure:

    • Cells are seeded in 96-well plates and allowed to adhere and grow to a confluent monolayer.

    • The culture medium is then replaced with medium containing various concentrations of this compound or pentamidine.

    • Control wells with drug-free medium are included.

    • The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment:

    • Cell viability is measured using a quantitative method, such as the MTT assay.

    • The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the MTT to a purple formazan (B1609692) product.

    • The formazan is then solubilized, and the absorbance is read using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

  • Calculation of CC50:

    • The percentage of cell viability is calculated for each drug concentration relative to the control wells.

    • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the drug concentration and interpolating the concentration that causes a 50% reduction in cell viability.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of anti-amoebic compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Amoeba_Culture Acanthamoeba Culture (Trophozoites & Cysts) Amoebicidal_Assay Amoebicidal Assay (Co-incubation) Amoeba_Culture->Amoebicidal_Assay Drug_Dilution Serial Dilution of Propamidine & Pentamidine Drug_Dilution->Amoebicidal_Assay Cytotoxicity_Assay Cytotoxicity Assay (Drug exposure to cells) Drug_Dilution->Cytotoxicity_Assay Cell_Culture Corneal Cell Line Culture Cell_Culture->Cytotoxicity_Assay Viability_Assessment_Amoeba Amoeba Viability Assessment (e.g., Trypan Blue, MTT) Amoebicidal_Assay->Viability_Assessment_Amoeba Viability_Assessment_Cells Cell Viability Assessment (e.g., MTT) Cytotoxicity_Assay->Viability_Assessment_Cells MAC_Determination Determination of MAC Viability_Assessment_Amoeba->MAC_Determination CC50_Determination Determination of CC50 Viability_Assessment_Cells->CC50_Determination Therapeutic_Index Therapeutic Index Calculation MAC_Determination->Therapeutic_Index CC50_Determination->Therapeutic_Index

Caption: In Vitro Drug Efficacy and Toxicity Testing Workflow.

Broader Spectrum of Activity

While direct comparative studies are most prominent for Acanthamoeba, it is important to note that pentamidine is utilized for a broader range of protozoal infections than propamidine. Pentamidine is an established treatment for Pneumocystis pneumonia (PCP), leishmaniasis, and African trypanosomiasis[8]. This compound is primarily used as a topical antiseptic for minor eye infections[3]. This difference in clinical application suggests that pentamidine possesses a wider spectrum of potent antiprotozoal activity.

References

Propamidine Isethionate: A Comparative Analysis of its Efficacy Against Acanthamoeba Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of propamidine (B86517) isethionate against various strains of Acanthamoeba, a free-living amoeba responsible for serious human infections, including Acanthamoeba keratitis. This document summarizes key experimental data, details the methodologies used in these studies, and presents a high-level overview of the drug's proposed mechanism of action.

Quantitative Efficacy of Propamidine Isethionate

The in vitro susceptibility of Acanthamoeba cysts to this compound has been evaluated in several studies, with efficacy often measured by the Minimum Cysticidal Concentration (MCC), the lowest concentration of an agent that results in a 99.9% reduction in the initial cyst inoculum. The following table summarizes the MCC values of this compound against various clinical and environmental Acanthamoeba isolates. It is important to note that significant variation in susceptibility exists between different species and strains.

Acanthamoeba Strain/IsolateDrugMean MCC (µg/mL)MCC Range (µg/mL)Reference
4 Clinical Isolates (HKL 95, HKL 109, HS 5, HS 6)This compound156.3125 - 250[1]
4 Environmental Isolates (PHS 11, PHS 15, TLA 1, KSA 13)This compound296.8Not specified[2]
3 Environmental Isolates (from peat soil)This compoundNot specified200 - 1000[3][4]
3 Clinical Isolates (HSB 1, HUKM 21, HUKM 24)This compound208.33125 - 250[5]
A. castellaniiThis compound>1000Not specified[6]
A. polyphagaThis compound>250Not specified[6]
A. hatchettiThis compound>31.25Not specified[6]

Comparative Efficacy with Other Amoebicidal Agents:

Studies have also compared the efficacy of this compound with other compounds, such as chlorhexidine (B1668724) and pentamidine (B1679287). Consistently, chlorhexidine has demonstrated lower mean MCC values, suggesting greater in vitro cysticidal activity against the tested isolates.[2] For instance, one study reported a mean MCC for chlorhexidine of 10.9 µg/mL compared to 296.8 µg/mL for propamidine.[2] Another study on clinical isolates found the mean MCC for chlorhexidine to be 17.2 µg/mL, while that of this compound was 156.3 µg/mL.[1]

Pentamidine has shown variable comparative efficacy. Against A. castellanii, pentamidine was more effective (> 125 µg/mL) than propamidine (> 1,000 µg/mL). However, against A. hatchetti, propamidine was slightly more effective.[6]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cysticidal susceptibility of Acanthamoeba species, based on methodologies described in the cited literature.[1][2]

In Vitro Susceptibility Testing of Acanthamoeba Cysts

General workflow for in vitro cysticidal susceptibility testing.
  • Acanthamoeba Culture and Cyst Preparation: Acanthamoeba isolates are cultured on non-nutrient agar (B569324) plates seeded with a lawn of bacteria, such as heat-killed Escherichia coli. After several days of incubation, mature cysts are harvested.

  • Drug Dilution: Serial doubling dilutions of this compound are prepared in a suitable buffer (e.g., Page's amoeba saline) in microtiter plates.

  • Inoculation and Incubation: A standardized suspension of Acanthamoeba cysts is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated for a specified period, typically 24 to 48 hours, at a constant temperature (e.g., 30°C).

  • Viability Assessment: After incubation, the cysts are washed to remove the drug. The viability of the cysts is then assessed by plating them onto fresh non-nutrient agar plates with E. coli. These plates are observed microscopically for up to 14 days to detect the emergence of trophozoites (excystment), which indicates cyst survival.

  • MCC Determination: The Minimum Cysticidal Concentration (MCC) is determined as the lowest drug concentration at which no viable trophozoites are observed after the incubation period.

Proposed Mechanism of Action

The precise signaling pathways involved in the amoebicidal action of this compound are not fully elucidated. However, it is understood that as a diamidine compound, its primary mode of action involves the disruption of critical cellular processes. The antiseptic diamidines are known to interfere with the biosynthesis of proteins and nucleic acids.[7] This disruption is believed to lead to membrane damage, subsequent lysis, and ultimately, cell death.[7][8] The development of resistance to propamidine has been reported and may be associated with the inhibition of polyamine synthesis, which can block the induction of encystment.[2][9]

G cluster_drug This compound cluster_cell Acanthamoeba Cell drug Propamidine Isethionate biosynthesis Protein & Nucleic Acid Biosynthesis drug->biosynthesis Inhibits membrane Cell Membrane lysis Cell Lysis & Death membrane->lysis Leads to biosynthesis->membrane Disrupts Integrity

High-level proposed mechanism of action for this compound.

This guide highlights the variable efficacy of this compound against different Acanthamoeba strains and underscores the importance of in vitro susceptibility testing for guiding clinical treatment. Further research is warranted to fully elucidate the molecular mechanisms of action and resistance to this important antiamoebic agent.

References

Long-Term Efficacy of Propamidine Isethionate: A Comparative Analysis for Keratitis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propamidine (B86517) isethionate, an aromatic diamidine antiseptic, has been a cornerstone in the management of Acanthamoeba keratitis (AK), a severe and often sight-threatening corneal infection. This guide provides a comprehensive comparison of the long-term efficacy of propamidine isethionate with alternative treatments for AK, supported by experimental data and detailed methodologies. The information presented is intended to inform research, clinical trial design, and the development of novel therapeutic strategies.

Comparative Efficacy in Acanthamoeba Keratitis

The treatment of Acanthamoeba keratitis is challenging due to the organism's ability to exist in a highly resistant cyst form.[1] Consequently, treatment regimens are often prolonged and typically involve a combination of antimicrobial agents.[2] this compound is frequently used in conjunction with other agents like polyhexamethylene biguanide (B1667054) (PHMB) or neomycin.[3][4]

Quantitative Treatment Outcomes

The following table summarizes the long-term outcomes of various treatment regimens for Acanthamoeba keratitis, including those with this compound.

Treatment RegimenStudy DesignNumber of EyesTreatment Success/Clinical ResolutionRecurrence RateFinal Visual Acuity (BCVA)Mean Follow-upCitation(s)
This compound 0.1% + Neomycin Prospective, non-comparative case series6083% (50/60) experienced treatment successDisease exacerbation in patients who broke protocol during maintenance therapyNot explicitly detailedNot specified[3]
This compound 0.1% + PHMB 0.02% Retrospective review111Favorable visual outcome, specific success rate not stated17.1% (19/111) experienced clinical relapses on reducing therapy≥6/12 in 79.3% (88/111) of casesNot specified[4]
Chlorhexidine 0.02% + Propamidine 0.1% Review of therapiesNot applicableConsidered most effective in treating AKNot specifiedNot specifiedNot applicable[5]
PHMB 0.02% or Chlorhexidine 0.02% (monotherapy or combination) Systematic literature review2043 patientsWeighted mean clinical resolution: 57.6% in good quality studies, 66.0% in fair/poor quality studies0% to 18.1% (weighted mean: 14.3%)Not detailed as a single metric85 to 4782 days[6]

Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for interpretation and future research design.

Protocol for Combined this compound and Neomycin Therapy for Acanthamoeba Keratitis[3]
  • Study Design: A multicentered, open-label, prospective, non-comparative case series.

  • Patient Population: 83 patients with 87 eyes diagnosed with Acanthamoeba keratitis.

  • Treatment Protocol:

    • Initial intensive phase: this compound 0.1% ophthalmic solution administered concomitantly with neomycin-polymyxin B-gramicidin ophthalmic solution. The frequency was as high as every 30 minutes with each medication for up to 11 days.[7]

    • Maintenance phase: Tapering of the medications.

  • Outcome Measures: Treatment success, adherence to treatment protocol, and need for penetrating keratoplasty.

Protocol for Combined PHMB and this compound Therapy for Acanthamoeba Keratitis[4]
  • Study Design: A retrospective review of patients treated for Acanthamoeba keratitis.

  • Patient Population: 105 patients with 111 cases of Acanthamoeba keratitis.

  • Treatment Protocol:

    • Initial intensive phase: PHMB 0.02% and propamidine 0.1% administered hourly for the first 3 days.

    • Tapering phase: The frequency was reduced to four to six times daily based on the clinical response.

  • Outcome Measures: Visual acuity post-treatment, need for keratoplasty, and incidence of adverse reactions.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes in treatment and disease progression is essential for a deeper understanding.

G cluster_Acanthamoeba Acanthamoeba Life Cycle & Treatment Targets cluster_Treatment Therapeutic Intervention cluster_Outcome Clinical Outcome Trophozoite Trophozoite (Active, Mobile Form) Cyst Cyst (Dormant, Resistant Form) Trophozoite->Cyst Encystation (Stress, Drug Exposure) Cyst->Trophozoite Excystation (Favorable Conditions) Recurrence Infection Recurrence Cyst->Recurrence Leads to Propamidine This compound Propamidine->Trophozoite Trophozoiticidal Propamidine->Cyst Variable Efficacy Eradication Infection Eradication Propamidine->Eradication Aim for PHMB_CHX PHMB / Chlorhexidine PHMB_CHX->Trophozoite Trophozoiticidal PHMB_CHX->Cyst Cysticidal (prolonged use) PHMB_CHX->Eradication Aim for

Caption: Treatment targets in the Acanthamoeba life cycle.

G cluster_Workflow Acanthamoeba Keratitis Treatment Workflow Diagnosis Clinical Suspicion & Laboratory Diagnosis (Culture, Staining, Confocal Microscopy) InitialTx Initial Intensive Therapy (e.g., Propamidine + PHMB hourly) Diagnosis->InitialTx Tapering Tapering of Medication (Based on clinical response) InitialTx->Tapering Maintenance Maintenance Therapy (Prolonged period to eradicate cysts) Tapering->Maintenance FollowUp Long-Term Follow-Up Maintenance->FollowUp Cure Clinical Cure FollowUp->Cure Recurrence Relapse/Recurrence FollowUp->Recurrence Surgery Penetrating Keratoplasty (For visual rehabilitation post-infection) Cure->Surgery If required Recurrence->InitialTx Re-initiate intensive therapy

Caption: Generalized treatment workflow for Acanthamoeba keratitis.

This compound and Fungal Keratitis

While this compound is a primary treatment for Acanthamoeba keratitis, its role in fungal keratitis is not well-established. Fungal keratitis is primarily managed with topical and sometimes systemic antifungal agents.

Standard of Care for Fungal Keratitis
  • Topical Antifungals: Natamycin (B549155) 5% is the only FDA-approved topical antifungal for fungal keratitis and is particularly effective against filamentous fungi like Fusarium.[8] Amphotericin B 0.15% is often used for yeast infections like Candida.[8]

  • Azoles: Voriconazole is a broad-spectrum antifungal that can be administered topically, orally, or via intrastromal injection.[8][9]

  • Surgical Intervention: Therapeutic penetrating keratoplasty may be necessary in severe or refractory cases to eradicate the infection and restore anatomical integrity.[10][11] In a 10-year retrospective study, a single therapeutic penetrating keratoplasty procedure resulted in the eradication of the fungal infection in 73% of patients.[10]

The following table provides an overview of outcomes for fungal keratitis treatments.

Treatment ModalityStudy DesignNumber of Patients/EyesEradication/Success RateRecurrence RateCitation(s)
Therapeutic Penetrating Keratoplasty (TPK) 10-year retrospective study60 patients73% (44/60) infection eradication with a single TPK25% (15/60) required repeat TPK, with 56% (8/15) of those for recurrent infection[10][11]
Topical Natamycin 5% vs. Topical Voriconazole 1% Mycotic Ulcer Treatment Trial-1 (MUTT-1)Not specified in abstractNatamycin showed better Best Corrected Visual Acuity (BCVA) and lower perforation rate at 3 monthsNot specified[9]
Oral Ketoconazole (adjunctive to topical natamycin) Randomized controlled trialNot specified in abstractNo added benefit over topical natamycin aloneNot specified[8]

Adverse Effects and Toxicity

Prolonged use of topical medications for keratitis can lead to ocular surface toxicity. In the case of this compound, prolonged treatment has been associated with corneal abnormalities that can be confused with active infection.[12] However, these changes were found to be reversible upon withdrawal of the drug.[12] Treatment with a combination of PHMB and propamidine was generally well-tolerated, with adverse effects limited to stinging or superficial punctate keratopathy.[4]

Conclusion

This compound, particularly in combination with other antimicrobial agents such as PHMB or neomycin, remains an effective treatment for Acanthamoeba keratitis, demonstrating high rates of treatment success in long-term studies. However, the potential for relapse necessitates prolonged therapy and careful follow-up. The choice of treatment should be guided by clinical response and the potential for ocular surface toxicity. For fungal keratitis, the mainstay of treatment continues to be topical antifungal agents, with surgical intervention reserved for severe cases. Further research into novel therapeutic agents and combination therapies is warranted to improve outcomes and reduce the treatment burden for these challenging corneal infections.

References

A Comparative Analysis of Propamidine Isethionate Toxicity on Corneal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of propamidine (B86517) isethionate on corneal cells against other commonly used ophthalmic preservatives. The information is compiled from various studies to assist in the evaluation of its safety profile for ophthalmic applications.

Executive Summary

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of various ophthalmic preservatives on corneal cells. It is important to note the variability in experimental conditions (cell types, exposure times, and assays) when comparing these values.

Table 1: Cytotoxicity of Ophthalmic Preservatives on Human Corneal Epithelial Cells (HCECs)

PreservativeConcentrationExposure TimeCell Viability/ToxicityAssayReference
Propamidine Isethionate 0.05%-Almost no toxicity observed in corneal stromal keratocytes (in vitro)WST-1[7]
This compound 0.1%-Significant corneal toxicity (in vivo)Clinical Observation[7]
Benzalkonium Chloride (BAK) 0.02%24 hoursTotal cell deathMTT[8]
Benzalkonium Chloride (BAK) 0.025%1 hour56% - 89% toxicityMTT[9]
Benzalkonium Chloride (BAK) 0.005%15 minutesCytotoxicity, apoptosis, oxidative stressMultiple[9]
Polyquaternium-1 (PQ-1) 0.001%5-30 minutes~50% reduction in cell viabilityMTT[2][8]
Chlorhexidine (B1668724) -ProlongedLess cytotoxic than this compoundImpedance Analysis, WST-1[1]
Thimerosal 0.0025%1 hour70% - 95% toxicityMTT[9]
Chlorobutanol 0.25%1 hour50% - 86% toxicityMTT[9]
Methyl Paraben 0.01%1 hour30% - 76% toxicityMTT[9]
Sodium Perborate 0.0025%1 hour23% - 59% toxicityMTT[9]

Table 2: Comparative Toxicity Ranking of Ophthalmic Preservatives

Rank (Most to Least Toxic)PreservativeReference
1Thimerosal[9]
2Benzalkonium Chloride (BAK)[9]
3Chlorobutanol[9]
4Methyl Paraben[9]
5Sodium Perborate[9]

Note: This ranking is based on a single study and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays (MTT and WST-1)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • General Protocol:

    • Cell Seeding: Corneal cells (e.g., primary Human Corneal Epithelial Cells or a cell line like HCE-T) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Treatment: The cell culture medium is replaced with medium containing various concentrations of the test preservative (e.g., this compound, BAK) or control vehicle.

    • Incubation: Cells are incubated with the treatment for a specified period (e.g., 15 minutes, 1 hour, 24 hours).

    • Reagent Addition: After incubation, the treatment medium is removed, and the MTT or WST-1 reagent is added to each well.

    • Incubation with Reagent: The plate is incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt.

    • Solubilization (for MTT assay): A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals. This step is not required for the WST-1 assay as the formazan product is water-soluble.

    • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 450 nm for WST-1).

    • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

Bovine Corneal Opacity and Permeability (BCOP) Test

This ex vivo assay evaluates the potential of a substance to cause eye irritation by measuring changes in corneal opacity and permeability.

  • Principle: Freshly isolated bovine corneas are mounted in a holder, and the test substance is applied to the epithelial surface. Damage to the cornea is assessed by measuring the increase in opacity (light scattering) and permeability to sodium fluorescein (B123965).

  • General Protocol:

    • Cornea Preparation: Bovine eyes are obtained from a local abattoir, and the corneas are excised and mounted in a specialized holder that creates an anterior and posterior chamber.

    • Baseline Measurement: The baseline opacity of each cornea is measured using an opacitometer.

    • Treatment: The test substance is applied to the anterior surface of the cornea for a defined exposure time.

    • Post-Exposure Measurement: The cornea is rinsed, and the opacity is measured again.

    • Permeability Measurement: Sodium fluorescein is added to the anterior chamber, and after an incubation period, the amount of fluorescein that has passed through the cornea into the posterior chamber is quantified using a spectrophotometer.

    • Data Analysis: An in vitro irritation score is calculated based on the changes in opacity and permeability.

Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)

This alternative irritation assay uses the chorioallantoic membrane of a chicken egg to assess the irritancy potential of a substance.

  • Principle: The highly vascularized CAM of a fertilized hen's egg is used as a model for the conjunctival tissue of the eye. The application of an irritant substance can cause hemorrhage, lysis, and coagulation of the blood vessels.

  • General Protocol:

    • Egg Incubation: Fertilized hen's eggs are incubated for 9-10 days.

    • Membrane Exposure: A window is carefully cut into the eggshell to expose the CAM.

    • Treatment: The test substance is applied directly onto the CAM.

    • Observation: The CAM is observed for up to 5 minutes for signs of irritation (hemorrhage, vascular lysis, and coagulation).

    • Data Analysis: An irritation score is assigned based on the time of onset and severity of the observed reactions.

Signaling Pathways and Experimental Workflows

Known Signaling Pathways in Preservative-Induced Corneal Toxicity

While specific signaling pathways for this compound-induced corneal toxicity are not well-documented, research on other preservatives has identified key molecular mechanisms.

  • Benzalkonium Chloride (BAK): BAK is known to induce apoptosis in corneal epithelial cells through both caspase-dependent and -independent pathways.[10] It also triggers an inflammatory response, which has been linked to the activation of the NF-κB signaling pathway and the NLRP3 inflammasome .[6][9][11]

  • Polyquaternium-1 (PQ-1): PQ-1 has been shown to activate the NF-κB signaling pathway in human corneal epithelial cells, leading to an inflammatory response.[2][8]

Further research is required to elucidate the specific molecular pathways affected by this compound in corneal cells.

Experimental Workflow for Comparative Cytotoxicity Assessment

The following diagram illustrates a typical workflow for comparing the cytotoxicity of different ophthalmic preservatives on corneal cells.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assessment cluster_4 Data Analysis start Culture Human Corneal Epithelial Cells (HCECs) seed Seed HCECs into 96-well plates start->seed treat_prop This compound (various concentrations) treat_bak Benzalkonium Chloride (BAK) (various concentrations) treat_pq1 Polyquaternium-1 (PQ-1) (various concentrations) treat_ctrl Control (vehicle) incubate Incubate for defined exposure times (e.g., 15 min, 1h, 24h) treat_prop->incubate treat_bak->incubate treat_pq1->incubate treat_ctrl->incubate mtt MTT/WST-1 Assay incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apoptosis Apoptosis Assay (e.g., Caspase activity) incubate->apoptosis analysis Calculate Cell Viability (%) Determine IC50 values mtt->analysis ldh->analysis apoptosis->analysis compare Compare toxicity profiles analysis->compare

Workflow for in vitro comparative cytotoxicity testing.

Signaling Pathway of Benzalkonium Chloride (BAK)-Induced Corneal Cell Toxicity

This diagram illustrates the known signaling pathways involved in BAK-induced corneal cell injury.

G cluster_0 Cellular Stress cluster_1 Inflammatory Response cluster_2 Apoptotic Pathway BAK Benzalkonium Chloride (BAK) membrane Membrane Damage BAK->membrane ros Oxidative Stress (ROS Production) BAK->ros nlrp3 NLRP3 Inflammasome Activation membrane->nlrp3 nfkb NF-κB Activation ros->nfkb ros->nlrp3 caspase Caspase Activation ros->caspase cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6) nfkb->cytokines nlrp3->cytokines apoptosis Apoptosis cytokines->apoptosis caspase->apoptosis

BAK-induced corneal cell toxicity pathways.

Conclusion

This compound demonstrates a dose- and time-dependent toxicity profile on corneal cells. While it appears to be more cytotoxic than chlorhexidine with prolonged exposure and more impactful on cell proliferation and migration than biguanides, it may be a safer alternative to more toxic preservatives like benzalkonium chloride, particularly at lower concentrations. The lack of comprehensive quantitative data, such as IC50 values on human corneal epithelial cells, and a clear understanding of its molecular mechanisms of toxicity highlight areas for future research. This will be crucial for a more definitive risk-benefit assessment of its use in ophthalmic formulations.

References

A Comparative Guide for Researchers: Propamidine Isethionate vs. Polyhexamethylene Biguanide (PHMB)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of propamidine (B86517) isethionate and polyhexamethylene biguanide (B1667054) (PHMB), focusing on their antimicrobial efficacy, mechanisms of action, cytotoxicity, and clinical applications. The information presented is supported by experimental data to aid in informed decision-making for future research and development.

Introduction

Propamidine isethionate and polyhexamethylene biguanide (PHMB) are both cationic antiseptics with broad-spectrum antimicrobial activity. This compound is an aromatic diamidine, while PHMB is a polymer. They are notably used in the treatment of Acanthamoeba keratitis, a severe eye infection, and also find application as disinfectants and antiseptics in various healthcare settings. Understanding the differences in their performance, mechanisms, and safety profiles is crucial for their effective and safe use in research and clinical practice.

Mechanisms of Action

While both compounds target microbial cell membranes, their precise mechanisms of action differ.

This compound: The primary mechanism of this compound involves the disruption of microbial cell membranes, leading to the leakage of intracellular components. It is also suggested to interfere with DNA and protein synthesis within the microbial cell.

Polyhexamethylene Biguanide (PHMB): PHMB's mechanism is multifaceted. Its positively charged polymer structure interacts with the negatively charged phospholipids (B1166683) in bacterial cell membranes, causing membrane disruption and increased permeability.[1] This leads to the loss of cellular components and inhibition of respiratory enzymes.[2] More recent research suggests that PHMB can also enter bacterial cells and condense their chromosomes, providing an additional mechanism of antimicrobial action that may be less susceptible to resistance.

Below are graphical representations of the proposed mechanisms of action.

Propamidine_Isethionate_Mechanism cluster_extracellular Extracellular Space cluster_cell Microbial Cell Propamidine Propamidine CellMembrane Cell Membrane Propamidine->CellMembrane Binds to and disrupts DNA_RNA DNA/RNA Synthesis Propamidine->DNA_RNA Interferes with Protein Protein Synthesis Propamidine->Protein Interferes with Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased permeability CellLysis Cell Lysis Cytoplasm->CellLysis Leakage of contents

This compound Mechanism

PHMB_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell PHMB PHMB CellMembrane Cell Membrane PHMB->CellMembrane Electrostatic interaction Cytoplasm Cytoplasm PHMB->Cytoplasm Cell entry Chromosome Bacterial Chromosome PHMB->Chromosome Binds to CellMembrane->Cytoplasm Membrane disruption Cytoplasm->Chromosome CellLysis Cell Lysis Cytoplasm->CellLysis Leakage of contents ChromosomeCondensation Chromosome Condensation Chromosome->ChromosomeCondensation Induces

Polyhexamethylene Biguanide (PHMB) Mechanism

Antimicrobial Efficacy

Direct comparative studies on the broad-spectrum antibacterial and antifungal activity of this compound and PHMB are limited. However, data from various sources provide insights into their respective efficacies.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

OrganismThis compound MIC (µg/mL)PHMB MIC (µg/mL)
Staphylococcus aureusData not available2[3]
Pseudomonas aeruginosaData not available7.8[3]
Candida albicansData not available7.8[3]

Note: The lack of directly comparable MIC data for this compound against these specific bacterial and fungal strains is a notable gap in the current literature.

Time-Kill Kinetics

Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism.

OrganismThis compoundPHMB
Staphylococcus aureusData not available4.87–5.61 log10 reduction at 6h (0.05 µg/mL)[3]
Pseudomonas aeruginosaData not available5.63 log10 reduction at 6h (0.1 µg/mL)[3]
Candida albicansData not available1.41–2.07 log10 reduction at 6h (0.05 µg/mL)[3]

Cytotoxicity Profile

The cytotoxicity of these compounds is a critical factor, especially for applications involving direct contact with human tissues.

Cell LineThis compoundPHMB
Human Keratinocytes (HaCaT) In prolonged exposure, propamidine is more harmful to cells than chlorhexidine (B1668724), a related biguanide.[4]PHMB showed high toxicity even in low concentrations.[1] PHMB was found to be less toxic to HaCaT cells compared to its effect on human fibroblasts.[5]
Human Fibroblasts (L929) Data not availablePHMB showed high toxicity even in low concentrations.[1]
Human Corneal Cells In one study, this compound was found to be more toxic to human corneal keratocytes than PHMB.[6] However, another study concluded that PHMB seemed to be more toxic to keratocytes than chlorhexidine.[6]PHMB has been shown to have a dose-dependent toxic effect on human corneal epithelial cells.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of This compound and PHMB in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the microbial suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity to determine the MIC Incubate_Plate->Read_Results End End Read_Results->End

MIC Determination Workflow

Protocol Details:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and PHMB in an appropriate solvent.

  • Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for fungal growth.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability.

XTT_Assay_Workflow Start Start Seed_Cells Seed human cells in a 96-well plate and allow to adhere Start->Seed_Cells Add_Compounds Add various concentrations of This compound and PHMB to the wells Seed_Cells->Add_Compounds Incubate_Cells Incubate for a defined period (e.g., 24, 48, 72 hours) Add_Compounds->Incubate_Cells Add_XTT Add XTT reagent to each well Incubate_Cells->Add_XTT Incubate_XTT Incubate for 2-4 hours to allow formazan (B1609692) formation Add_XTT->Incubate_XTT Measure_Absorbance Measure absorbance at 450 nm Incubate_XTT->Measure_Absorbance Analyze_Data Calculate cell viability relative to untreated controls Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Propamidine Isethionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like propamidine (B86517) isethionate. Adherence to established safety protocols not only ensures a secure working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential, step-by-step procedures for the safe and compliant disposal of propamidine isethionate.

This compound, an antiseptic and disinfectant, is not classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, prudent handling and disposal are crucial to maintain safety and environmental standards.

Operational Disposal Plan

The primary methods for the disposal of this compound involve professional waste management services that can handle chemical substances appropriately.

Recommended Disposal Routes:

  • Licensed Hazardous Material Disposal Company: The most recommended method is to entrust excess and expired this compound to a licensed hazardous material disposal company.[2] These companies are equipped to handle chemical waste in compliance with all federal, state, and local regulations.

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and a scrubber to manage emissions.[2] This should only be performed by a licensed facility.

General Guidance for Laboratory Waste:

  • Do Not Discharge into Drains: Avoid discharging this compound into drains, watercourses, or onto the ground to prevent environmental contamination.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

  • Follow Regulations: Always ensure that all federal and local regulations regarding the disposal and destruction of this material are followed.[2]

Disposal of Consumer Products Containing this compound

For expired or unused consumer products containing this compound, such as eye drops, the following procedures are recommended:

  • Drug Take-Back Programs: The best option for disposal is to utilize community-based drug "take-back" programs that collect unused drugs for proper disposal.[4][5]

  • Household Trash Disposal (if take-back is not available): If a take-back program is not accessible, the following steps can be taken:

    • Remove the substance from its original container.

    • Mix it with an unappealing substance like used coffee grounds, dirt, or cat litter.[4][6] This makes the mixture less attractive to children and pets.

    • Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[4][6]

    • Dispose of the sealed container in the household trash.[6]

    • Scratch out all personal information from the prescription label on the empty container before recycling or discarding it.[4][6]

Quantitative Data

Currently, there is no publicly available quantitative data specifying concentration limits for different disposal routes of this compound. The general principle is to avoid any release into the environment.

ParameterValueSource
GHS Hazard Classification Not Classified[1]
Environmental Hazards (ADR/RID, IMDG, IATA) No[2][3]

Experimental Protocols

The provided information on disposal procedures is based on standard chemical waste management guidelines and safety data sheets, not on specific experimental protocols for disposal. The recommended methods are established industry practices for chemical disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_lab_waste Is it laboratory-grade or bulk chemical? start->is_lab_waste lab_disposal Engage Licensed Hazardous Material Disposal Company is_lab_waste->lab_disposal  Yes is_consumer_product Is it an expired/unused consumer product (e.g., eye drops)? is_lab_waste->is_consumer_product  No incineration Alternatively, use a licensed incinerator with afterburner and scrubber lab_disposal->incineration end End: Compliant Disposal lab_disposal->end incineration->end take_back Is a drug take-back program available? is_consumer_product->take_back  Yes is_consumer_product->end  No use_take_back Utilize Drug Take-Back Program take_back->use_take_back  Yes household_trash Follow Household Trash Disposal Protocol take_back->household_trash  No use_take_back->end mix_substance 1. Mix with undesirable substance (coffee grounds, etc.) household_trash->mix_substance seal_container 2. Place in a sealed container (e.g., plastic bag) mix_substance->seal_container dispose_trash 3. Dispose of in household trash seal_container->dispose_trash dispose_trash->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.